molecular formula C10H9BrN2O2 B2586219 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione CAS No. 956796-80-8

5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2586219
CAS No.: 956796-80-8
M. Wt: 269.098
InChI Key: YSQLGMDDAXPBON-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione ( 956796-80-8) is a brominated organic compound with the molecular formula C₁₀H₉BrN₂O₂ and a molecular weight of 269.10 g/mol . This chemical features an imidazolidine-2,4-dione core structure, commonly known as hydantoin, substituted with a methyl group and a 2-bromophenyl ring at the 5-position. Its structure is characterized by the SMILES notation CC1(C(=O)NC(=O)N1)C2=CC=CC=C2Br and the InChIKey YSQLGMDDAXPBON-UHFFFAOYSA-N . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Its structure, incorporating both a hydantoin moiety and a bromophenyl group, makes it a versatile precursor for the development of potential pharmacologically active molecules, particularly through further cross-coupling reactions where the bromine atom can be functionalized. It is offered with a typical purity of 95% to 97% . For research and development purposes only. This product is not intended for diagnostic or therapeutic applications. It is strictly for use in a laboratory setting by qualified professionals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use. Recommended storage is at -4°C for short-term (1-2 weeks) or -20°C for long-term preservation (1-2 years) .

Properties

IUPAC Name

5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-10(8(14)12-9(15)13-10)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQLGMDDAXPBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Substituted Phenyl-Hydantoins for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a detailed examination of the physicochemical properties of 5-aryl-5-methylimidazolidine-2,4-diones, with a specific focus on the representative compound 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione . This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, analytical characterization, and key physicochemical parameters relevant to drug discovery and development.

Introduction: The Hydantoin Scaffold in Medicinal Chemistry

Hydantoin, or imidazolidine-2,4-dione, is a five-membered heterocyclic ring system that is a cornerstone in the development of a wide range of pharmaceuticals.[1] Its structure, featuring multiple sites for substitution, allows for the fine-tuning of physicochemical and pharmacological properties.[1] Derivatives of hydantoin have demonstrated a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and antitumor effects.[2][3] Notably, phenytoin, a 5,5-diphenyl substituted hydantoin, is a widely used antiepileptic drug.[2][4] The versatility and synthetic accessibility of the hydantoin core make it a subject of ongoing interest in drug discovery.[1][5]

This guide will delve into the essential physicochemical characteristics of a specific analog, 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione, as a case study to understand the properties of this important class of compounds.

Synthesis and Structural Elucidation

The synthesis of 5,5-disubstituted hydantoins can be achieved through several established methods. The Bucherer-Bergs reaction is a prominent one-pot synthesis that utilizes a ketone or aldehyde, potassium cyanide, and ammonium carbonate.[6] An alternative and widely used method is the Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate.[6]

Generalized Synthesis Pathway

A common synthetic route to 5-aryl-5-methylimidazolidine-2,4-diones starts from the corresponding acetophenone. The following diagram illustrates a generalized synthetic pathway.

Synthesis_Pathway Acetophenone Substituted Acetophenone (e.g., 4-Bromoacetophenone) Intermediate Amino Acid Intermediate Acetophenone->Intermediate Strecker Synthesis (KCN, NH4Cl) Hydantoin 5-(Substituted Phenyl)-5-methyl- imidazolidine-2,4-dione Intermediate->Hydantoin Cyclization with Potassium Cyanate (KCNO)

Caption: Generalized synthesis of 5-aryl-5-methyl-hydantoins.

Experimental Protocol: Synthesis of a Hydantoin Derivative

The following is a representative protocol for the synthesis of a 5-aryl-5-methylhydantoin, adapted from common literature procedures for similar compounds.[7][8]

  • Step 1: Formation of the Aminonitrile. To a solution of the substituted acetophenone (1 equivalent) in a suitable solvent such as ethanol/water, add ammonium chloride (1.2 equivalents) and potassium cyanide (1.2 equivalents).

  • Step 2: Stirring and Reaction. Stir the mixture at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Hydrolysis and Cyclization. Upon completion, the intermediate aminonitrile is typically not isolated. The reaction mixture is heated with an excess of a cyclizing agent like potassium cyanate or urea in the presence of an acid or base catalyst.

  • Step 4: Isolation and Purification. After cooling, the product often precipitates out of the solution. The crude product is then collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5-aryl-5-methylimidazolidine-2,4-dione.

Physicochemical Properties of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a summary of the key properties for 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione and related analogs.

PropertyValue for 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dioneValue for Related AnalogsData Source
Molecular Formula C₁₀H₉BrN₂O₂C₁₀H₁₀N₂O₂ (phenyl)[9][10]
Molecular Weight 269.09 g/mol 190.20 g/mol (phenyl)[9][11]
Melting Point 268-269 °CNot available[9]
pKa 8.99 ± 0.10 (Predicted)Not available[9]
LogP 1.35 (Predicted)1.0 (phenyl, computed)[9][11]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO.General for hydantoinsGeneral Knowledge

Note: Some values are predicted due to the limited experimental data for this specific compound in public literature.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. The proton NMR would show characteristic signals for the aromatic protons, the methyl group, and the NH protons of the hydantoin ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic peaks would include N-H stretching and two distinct C=O stretching frequencies for the hydantoin ring.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the compound.[8]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer.[12]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.

Analytical Workflow

The following diagram outlines a typical workflow for the analytical characterization of a synthesized hydantoin derivative.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis Synthesis Crude Product TLC TLC Analysis Synthesis->TLC HPLC HPLC Purity Synthesis->HPLC MS Mass Spectrometry HPLC->MS NMR NMR Spectroscopy HPLC->NMR IR IR Spectroscopy HPLC->IR Final Pure, Characterized Compound MS->Final NMR->Final IR->Final

Caption: Workflow for analytical characterization.

Biological Context and Potential Applications

Recent research has also explored other potential therapeutic applications for hydantoin derivatives, including:

  • Anticancer activity [3][15]

  • Antiviral properties [3]

  • Antimicrobial effects

The introduction of a bromine atom on the phenyl ring can significantly influence the compound's lipophilicity and its ability to form halogen bonds, potentially impacting its binding affinity to biological targets. Further research would be necessary to elucidate the specific biological activity profile of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione.

Conclusion

5-(Aryl)-5-methylimidazolidine-2,4-diones represent a valuable class of compounds with significant therapeutic potential. This guide has provided a comprehensive overview of the synthesis, physicochemical properties, and analytical characterization of a representative member of this class, 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione. The methodologies and data presented herein serve as a foundational resource for researchers and scientists engaged in the discovery and development of novel hydantoin-based therapeutics.

References

  • [Development of new antiepileptics. II. Anticonvulsant effect of hydantoin derivatives]. (n.d.). PubMed.
  • Effect of structural modification of the hydantoin ring on anticonvulsant activity. (n.d.). PubMed.
  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research.
  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Advanced Scientific Research.
  • Novel hydantoin derivatives: Synthesis and biological activity evaluation. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. (2024). Bioactive Compounds in Health and Disease.
  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis of Hydantoin & Its Derivatives. (n.d.). Study.com. Retrieved February 15, 2026, from [Link]

  • Recent applications of hydantoin and thiohydantoin in medicinal chemistry. (2019). PubMed. Retrieved February 15, 2026, from [Link]

  • Synthesis of hydantoin derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Bromochloro-5,5-dimethylimidazolidine-2,4-dione. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Chemical Properties of 2,4-Imidazolidinedione, 5-methyl-. (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Synthesis and Activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: Characterization of New CB1 Cannabinoid Receptor Inverse agonists/antagonists. (2006). PubMed. Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Activity of 5-{4-[2-(Methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). MDPI. Retrieved February 15, 2026, from [Link]

  • 2,4-Imidazolidinedione, 3-methyl-5,5-diphenyl-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2024). MDPI. Retrieved February 15, 2026, from [Link]

  • Analytical tools for determination of new oral antidiabetic drugs, glitazones, gliptins, gliflozins and glinides, in bulk materials, pharmaceuticals and biological samples. (2026). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 2,4-imidazolidinedione, 5-(2-(4-bromophenyl)-2-oxoethylidene)-. (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

  • 2,4-Imidazolidinedione, 5,5-dimethyl-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. (2024). Yanbu Journal of Engineering and Science. Retrieved February 15, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Brominated Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydantoin Scaffold and the Strategic Role of Bromination

The hydantoin ring, a five-membered heterocyclic structure, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] The versatility of the hydantoin core, with its multiple sites for substitution (N-1, N-3, and C-5), allows for extensive chemical modification to fine-tune pharmacological activity.[4]

The introduction of halogen atoms, particularly bromine, is a well-established strategy in drug design to enhance therapeutic efficacy.[5][6] Bromination can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5] The "heavy atom effect" of bromine can also be leveraged to increase the effectiveness of certain therapies.[5] Specifically, for hydantoin derivatives, bromination has been shown to be a critical determinant of their biological function, leading to potent agents with diverse mechanisms of action.[7][8] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of brominated hydantoin derivatives, grounded in mechanistic insights and practical experimental methodologies.

Core Principles of Brominated Hydantoin SAR

The biological activity of brominated hydantoins is intricately linked to the position, number, and stereochemistry of the bromine atoms, as well as the nature of other substituents on the hydantoin ring. Understanding these relationships is paramount for the rational design of novel and more effective therapeutic agents.

Antimicrobial Activity: The Power of N-Halamines

A significant class of antimicrobial hydantoins are the N-halamines, where a bromine atom is covalently bonded to one or both nitrogen atoms of the hydantoin ring (N-1 and/or N-3). These compounds act as potent, broad-spectrum biocides.[9][10]

  • Mechanism of Action: Brominated hydantoins like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) function by slowly releasing hypobromous acid (HOBr) in the presence of water.[11][12] HOBr is a powerful oxidizing agent that effectively kills a wide range of bacteria, fungi, and viruses.[8][11] The antimicrobial action is believed to involve the oxidation of critical microbial components, such as enzymes and proteins, and potentially causing DNA damage.[12][13]

  • Key SAR Insights:

    • N-Bromination is Essential: The antimicrobial activity is directly tied to the N-Br bond, which serves as the source of the oxidizing halogen.

    • Substitution at C-5: The substituents at the C-5 position, such as the two methyl groups in DBDMH and BCDMH, influence the compound's stability, solubility, and rate of halogen release.[11][14] These factors are critical for modulating the duration and intensity of the antimicrobial effect.

    • Polymeric Hydantoins: Grafting N-brominated hydantoin derivatives onto polymer beads has been shown to create effective and reusable water disinfection agents.[9][10] The polymer backbone controls the release profile of the active bromine, providing a sustained antimicrobial effect.[10]

Anticonvulsant Activity: Modulating Neuronal Excitability

Hydantoins are a cornerstone in the treatment of epilepsy, with phenytoin being a classic example.[2][15] The introduction of bromine into the structure of these derivatives can significantly impact their anticonvulsant profile.

  • Mechanism of Action: The primary mechanism for hydantoin anticonvulsants is the blockade of voltage-gated sodium channels in neurons.[1][16] By stabilizing the inactive state of these channels, they limit the repetitive firing of action potentials that underlies seizure activity.[15][16]

  • Key SAR Insights:

    • Aromatic Substitution is Key: For activity against major seizures like the generalized tonic-clonic type, a phenyl or other aromatic group at the C-5 position is generally required.[1][16]

    • Role of Bromine on Aromatic Rings: Introducing bromine onto the C-5 aromatic substituent can modulate the molecule's lipophilicity, which affects its ability to cross the blood-brain barrier.[6] This modification can also influence the electronic properties of the aromatic ring, potentially altering its interaction with the sodium channel binding site.

    • Alkylation at N-1 and N-3: Studies have shown that alkylation of phenytoin with substituted methylene bromides can produce derivatives with significant anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure models.[15][17] This indicates that modifications at the nitrogen positions, in conjunction with the core brominated structures, are a viable strategy for developing new anticonvulsant agents.

Anticancer Activity: Targeting Proliferation and Signaling

The hydantoin scaffold has been explored extensively for the development of anticancer agents.[3][4][18] Bromination has emerged as a key strategy for enhancing potency and modulating the mechanism of action.[19]

  • Mechanism of Action: The anticancer effects of brominated hydantoins are diverse. Some derivatives act as kinase inhibitors, interfering with cell signaling pathways that control growth and proliferation, such as the VEGFR2 and EGFR pathways.[19][20] Others may induce apoptosis (programmed cell death) or inhibit cell migration and invasion.[3][21]

  • Key SAR Insights:

    • Bromophenyl Groups: The presence of a bromophenyl group is a recurring motif in potent anticancer hydantoins. For example, hydantoin derivatives with a bromopyridine group have shown potent inhibitory activity against cancer cell lines like HepG2 and A549.[19]

    • Position of Bromine: The position of the bromine atom on the phenyl ring can be critical. Different isomers (ortho, meta, para) can lead to significant variations in activity, likely due to steric and electronic effects that influence binding to the target protein.

    • Double Halogen Substitution: In some series, ligands with double halogen substituents (e.g., two bromine atoms or a bromine and another halogen) on the aromatic rings exhibit remarkably enhanced potency.[22][23] This may be due to the formation of halogen bonds, which are specific non-covalent interactions that can increase ligand-target affinity.[5]

Data Presentation: SAR of Brominated Hydantoin Derivatives

The following tables summarize quantitative data for representative brominated hydantoin derivatives, illustrating the impact of structural modifications on biological activity.

Table 1: Antimicrobial Activity of N-Halamine Hydantoins

Compound Structure Target Organism Activity Metric Result Reference
DBDMH 1,3-dibromo-5,5-dimethylhydantoin E. coli Log Reduction >7 [10]
BCDMH 1-bromo-3-chloro-5,5-dimethylhydantoin Bacteria, Fungi, Algae Biocidal Spectrum Broad [11]

| Hydantoin-grafted Polystyrene | N-brominated hydantoin on polymer | E. coli, MS2 Phage | Log Reduction | 7 (E. coli), ~4 (MS2) |[10] |

Table 2: Anticancer Activity of Brominated Hydantoin Derivatives

Compound ID Key Structural Feature Cancer Cell Line Activity Metric Result (IC₅₀) Reference
HN 1 Bromophenyl at C-5 HepG2 (Liver) Antiproliferative 30-60 nM [19]
HN 1 (Kinase Assay) VEGFR2 Kinase Inhibition 0.3 µM [19]
HB 4 Bromopyridine at C-5 HepG2 (Liver) Antiproliferative 2.7 µM [19]

| HB 4 | Bromopyridine at C-5 | A549 (Lung) | Antiproliferative | 3.1 µM |[19] |

Visualization of Key Concepts

Visual diagrams are essential for conceptualizing the complex relationships in SAR studies.

SAR_Overview Core Brominated Hydantoin Core Lipophilicity Increased Lipophilicity Core->Lipophilicity Metabolism Altered Metabolism Core->Metabolism Binding Enhanced Target Binding (e.g., Halogen Bonds) Core->Binding Antimicrobial Antimicrobial Activity (N-Halamines) Core->Antimicrobial N-Br bond Anticonvulsant Anticonvulsant Activity (Na+ Channel Blockade) Lipophilicity->Anticonvulsant BBB Penetration Anticancer Anticancer Activity (Kinase Inhibition) Binding->Anticancer

Caption: Key SAR drivers for brominated hydantoin derivatives.

Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and biological evaluation of brominated hydantoin derivatives.

Protocol 1: Synthesis of a C-5 Bromophenyl Hydantoin Derivative

This protocol describes a general method for synthesizing a C-5 substituted hydantoin, followed by bromination of the phenyl ring.

Step 1: Bucherer-Bergs Synthesis of 5-(4-hydroxyphenyl)-5-methylhydantoin

  • In a sealed pressure vessel, combine 4-hydroxybenzaldehyde (1 eq.), acetone (1.2 eq.), potassium cyanide (1.5 eq.), and ammonium carbonate (3 eq.) in a 1:1 mixture of ethanol and water.

  • Heat the mixture to 60-70°C with stirring for 6-8 hours.

  • Cool the reaction to room temperature and then acidify to pH 2-3 with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the hydantoin precursor.

Step 2: Bromination of the Phenyl Ring

  • Dissolve the hydantoin precursor from Step 1 in glacial acetic acid.

  • Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.1 eq.) portion-wise to the solution at room temperature.[7][24]

  • Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure C-5 bromophenyl hydantoin derivative.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[25]

Synthesis_Workflow cluster_synthesis Synthesis cluster_bromination Bromination cluster_validation Validation Start Aldehyde + Ketone + KCN + (NH4)2CO3 Hydantoin Bucherer-Bergs Reaction Start->Hydantoin Precursor C-5 Phenyl Hydantoin Hydantoin->Precursor Bromination Add DBDMH in Acetic Acid Precursor->Bromination Workup Precipitation & Filtration Bromination->Workup Purification Recrystallization Workup->Purification Analysis NMR, MS Purification->Analysis

Caption: General workflow for synthesis and validation.

Protocol 2: Evaluation of Antimicrobial Activity (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[1]

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus or Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

  • Validation: To confirm the MIC, add an indicator dye like resazurin, which changes color in the presence of viable cells. The lack of color change validates the inhibitory effect.

Protocol 3: Evaluation of Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[18]

  • Cell Seeding: Seed cancer cells (e.g., A549 or HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the brominated hydantoin derivative (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[1]

Conclusion and Future Directions

The structure-activity relationships of brominated hydantoin derivatives are a rich and productive field for drug discovery. The strategic placement of bromine atoms on the hydantoin scaffold has proven to be a powerful tool for modulating a wide range of biological activities, from potent antimicrobial and anticonvulsant effects to targeted anticancer properties. The insights gained from SAR studies, particularly regarding the role of N-halamine formation for antimicrobial action and bromophenyl substitution for anticancer and anticonvulsant efficacy, provide a clear roadmap for the design of next-generation therapeutics. Future research should focus on leveraging computational modeling to predict binding interactions, exploring novel synthetic methodologies to access greater chemical diversity, and investigating the therapeutic potential of these compounds in more complex in vivo models. The continued exploration of this versatile chemical class holds significant promise for addressing unmet needs in infectious diseases, neurology, and oncology.

References

  • The Core Mechanisms of Brominated Hydantoins in Organic Synthesis: A Technical Guide. (n.d.). Benchchem.
  • Antimicrobial N-brominated Hydantoin and Uracil Grafted Polystyrene Beads. (2015). ResearchGate.
  • Antimicrobial N-brominated hydantoin and uracil grafted polystyrene beads. (2015, October 28). PubMed.
  • The Role of Bromine in Modern Pharmaceuticals. (2024, December 10). Tethys Chemical.
  • What Is Bromine Used For?. (2025, February 5). AZoM.
  • Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Brominating Reagent. (n.d.). WJCR.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Termedia.
  • Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. (2001, November 15). PubMed.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). PMC.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, September 30). Journal of Medical Science.
  • Pharmaceuticals. (n.d.). BSEF.
  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023, January 15). ResearchGate.
  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020, April 22). Progress in Chemical and Biochemical Research.
  • Multifunctional polymeric guanidine and hydantoin halamines with broad biocidal activity. (n.d.). ScienceDirect.
  • Synthesis of Hydantoin & Its Derivatives. (n.d.). Study.com.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). PMC.
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An In-depth Technical Guide to the Pharmacological Profile of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available pharmacological data for the specific compound 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione is limited. This guide provides a detailed pharmacological profile based on the well-established characteristics of the broader class of 5-aryl-5-methylimidazolidine-2,4-dione (hydantoin) derivatives, a scaffold known for its diverse biological activities. The information presented herein is intended to serve as a foundational resource, drawing parallels from structurally related and extensively studied compounds.

I. Introduction: The Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticonvulsant, antiarrhythmic, antidiabetic, antimicrobial, and anticancer properties.[2] The versatility of the hydantoin scaffold allows for substitutions at various positions, leading to a diverse range of biological effects. The 5,5-disubstituted hydantoins, in particular, have been a focus of extensive research, with phenytoin (5,5-diphenylhydantoin) being a classic example of a successful anticonvulsant drug.[3] This guide focuses on a specific derivative, 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione, and explores its potential pharmacological profile within the context of its chemical class.

II. Synthesis of 5-Aryl-5-methylimidazolidine-2,4-diones

The synthesis of 5,5-disubstituted hydantoins is typically achieved through the Bucherer-Bergs reaction. This one-pot synthesis involves the reaction of a ketone (in this case, 2-bromoacetophenone), an ammonium salt (such as ammonium carbonate), and a cyanide source (like potassium cyanide).

Experimental Protocol: Bucherer-Bergs Synthesis of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione (Hypothetical)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoacetophenone in a suitable solvent such as ethanol.

  • Addition of Reagents: Add ammonium carbonate and potassium cyanide to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture and pour it into water.

  • Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the hydantoin product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione.

Bucherer-Bergs Synthesis ketone 2-Bromoacetophenone intermediate Aminonitrile Intermediate ketone->intermediate Reaction reagents Ammonium Carbonate + Potassium Cyanide reagents->intermediate hydantoin 5-(2-Bromophenyl)-5-methyl- imidazolidine-2,4-dione intermediate->hydantoin Cyclization

Caption: Hypothetical Bucherer-Bergs synthesis pathway for the target compound.

III. Potential Pharmacological Profile

Based on the extensive literature on 5-aryl-5-methylhydantoin derivatives, the pharmacological profile of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione is likely to be dominated by its effects on the central nervous system, particularly as an anticonvulsant. Other potential activities, such as anticancer and antimicrobial effects, cannot be ruled out and warrant investigation.

A. Anticonvulsant Activity

Mechanism of Action: The primary mechanism of action for many anticonvulsant hydantoins, like phenytoin, is the modulation of voltage-gated sodium channels in neurons. By binding to the inactive state of these channels, they prolong the refractory period, thereby stabilizing neuronal membranes and preventing the high-frequency firing that is characteristic of epileptic seizures.

Anticonvulsant Mechanism cluster_neuron Neuron Na_channel Voltage-gated Sodium Channel inactive_state Inactive State Na_channel->inactive_state Inactivation inactive_state->Na_channel Reactivation effect Stabilization of Inactive State inactive_state->effect compound 5-(2-Bromophenyl)-5-methyl- imidazolidine-2,4-dione compound->inactive_state Binds to outcome Reduced Neuronal Excitability effect->outcome

Caption: Postulated mechanism of anticonvulsant action.

Pharmacodynamics: The pharmacodynamic effects would likely be dose-dependent, with increasing doses leading to greater protection against seizures. Preclinical evaluation in animal models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test would be crucial to determine its efficacy and spectrum of activity.[4]

Pharmacokinetics: The pharmacokinetic profile of hydantoins can be complex. Key parameters to investigate for 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione would include:

  • Absorption: Oral bioavailability and factors affecting it.

  • Distribution: Plasma protein binding and distribution into the central nervous system.

  • Metabolism: Hepatic metabolism, likely via cytochrome P450 enzymes. The presence of the bromine atom may influence metabolic pathways.

  • Excretion: Renal and/or fecal elimination of the parent compound and its metabolites.

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterPredicted ValueRationale
Oral BioavailabilityModerate to HighBased on the lipophilicity of related hydantoins.
Protein Binding>90%A common characteristic of hydantoin derivatives.
Half-life8 - 24 hoursVariable among different hydantoin structures.
MetabolismHepatic (CYP2C9, CYP2C19)Primary route for many anticonvulsant drugs.
ExcretionRenalPrimarily as metabolites.
B. Potential Anticancer and Antimicrobial Activities

Recent studies have highlighted the potential of imidazolidine-2,4-dione derivatives as anticancer and antimicrobial agents.[5] The mechanism for these activities is varied and can involve the inhibition of specific enzymes or disruption of cellular processes. For instance, some derivatives have shown activity against various cancer cell lines, and others have demonstrated inhibitory effects on bacterial and fungal growth.[6] Further screening would be necessary to determine if 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione possesses such properties.

IV. Preclinical Evaluation Workflow

A systematic preclinical evaluation would be essential to fully characterize the pharmacological profile of this compound.

Preclinical Workflow synthesis Synthesis and Purification in_vitro In Vitro Studies synthesis->in_vitro Characterization in_vivo In Vivo Studies in_vitro->in_vivo Efficacy & Safety tox Toxicology in_vivo->tox pk Pharmacokinetics in_vivo->pk pd Pharmacodynamics in_vivo->pd lead_opt Lead Optimization tox->lead_opt pk->lead_opt pd->lead_opt

Caption: A typical workflow for preclinical drug development.

Experimental Protocol: In Vitro Anticonvulsant Screening (Patch-Clamp Electrophysiology)

  • Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) expressing voltage-gated sodium channels.

  • Patch-Clamp Setup: Use whole-cell patch-clamp configuration to record sodium currents.

  • Compound Application: Perfuse the cells with varying concentrations of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione.

  • Data Acquisition: Measure the effect of the compound on the peak sodium current and the voltage-dependence of channel inactivation.

  • Analysis: Determine the IC50 value for the inhibition of the sodium current and assess any shifts in the inactivation curve, which would be indicative of state-dependent channel blocking.

V. Conclusion and Future Directions

While specific data on 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione remains elusive in the public domain, its structural similarity to a well-established class of pharmacologically active compounds, the 5-aryl-5-methylhydantoins, provides a strong basis for predicting its potential pharmacological profile. The most probable and promising therapeutic application lies in the treatment of epilepsy, with a likely mechanism involving the modulation of voltage-gated sodium channels.

Future research should focus on the actual synthesis and rigorous preclinical evaluation of this compound to validate these hypotheses. A comprehensive investigation encompassing in vitro and in vivo studies will be critical to elucidate its precise mechanism of action, pharmacodynamic and pharmacokinetic properties, and safety profile. Such studies will ultimately determine if 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione holds promise as a novel therapeutic agent.

VI. References

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  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety. (2020). Archiv der Pharmazie. Retrieved from [Link]

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  • (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. (n.d.). PubChem. Retrieved from [Link]

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  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). MDPI. Retrieved from [Link]

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Thermodynamic stability of 5-methyl-5-phenylhydantoin analogs

The systematic evaluation of the thermodynamic stability of 5-methyl-5-phenylhydantoin analogs is a non-negotiable step in preclinical development. By employing an integrated analytical approach combining DSC, TGA, and PXRD, researchers can confidently identify and characterize the most stable polymorph. This foundational knowledge is critical for mitigating risks associated with phase transformations, ensuring consistent product quality and performance, and ultimately, delivering a safe and effective therapeutic agent to patients. Adherence to these principles aligns with the rigorous standards set by ICH guidelines, forming a crucial part of the data package for regulatory submission. [3][24]

References

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Literature review on 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Bioactivity of Imidazolidine-2,4-dione Derivatives with a Focus on 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione

Disclaimer: As of February 2026, specific bioactivity data for 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione is not extensively available in the public domain. This guide provides a comprehensive review of the known biological activities of the broader class of imidazolidine-2,4-dione (hydantoin) derivatives to infer the potential therapeutic applications and mechanisms of action for the specified compound. The insights presented herein are based on analogous structures and should be considered predictive until specific experimental data for 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione becomes available.

Introduction: The Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged five-membered heterocyclic ring structure that is a cornerstone in medicinal chemistry.[1] Its structural versatility and ability to interact with a wide range of biological targets have led to its incorporation into numerous clinically significant drugs.[1] Notable examples include the anticonvulsant phenytoin, the anti-androgen enzalutamide, and the antimicrobial nitrofurantoin.[1] The core structure allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione, is a disubstituted hydantoin with potential for diverse biological activities based on the extensive research into its chemical class.

Reported Bioactivities of Imidazolidine-2,4-dione Derivatives

Derivatives of imidazolidine-2,4-dione have been shown to exhibit a wide spectrum of pharmacological activities.[2][3] The following sections detail some of the most significant and well-documented bioactivities.

Anticonvulsant Activity

The hydantoin scaffold is perhaps most famously associated with its anticonvulsant properties. The drug phenytoin (5,5-diphenylhydantoin) is a classic example that has been used for decades in the treatment of epilepsy.[4][5] Research has continued to explore new derivatives with improved efficacy and safety profiles. For instance, novel hybrid imidazolidine-2,4-dione derivatives with a morpholine moiety have been synthesized and evaluated in animal seizure models, demonstrating broad-spectrum anticonvulsant activity.[6][7] One promising compound, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione, showed higher efficacy than the standard drug levetiracetam in the 6 Hz test.[6][7] The anticonvulsant activity of these compounds is often attributed to their ability to modulate voltage-gated sodium channels.[8][9]

Anticancer Activity

Several imidazolidine-2,4-dione derivatives have been investigated for their potential as anticancer agents.[10][11] These compounds have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7).[10] The proposed mechanisms for their anticancer effects are diverse and can include the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[11][12] The bioisosteric relationship between imidazolidine-2,4-diones and thiazolidine-2,4-diones, some of which are known to exhibit anticancer properties by targeting peroxisome proliferator-activated receptor gamma (PPARγ), suggests a potential avenue for the anticancer action of hydantoin derivatives.[11][12][13]

Antidiabetic Activity

The structural similarity of imidazolidine-2,4-diones to thiazolidine-2,4-diones (TZDs), a class of drugs used to treat type 2 diabetes, has prompted research into their antidiabetic potential.[13][14] TZDs act as agonists for PPARγ, a nuclear receptor that plays a crucial role in glucose and lipid metabolism.[15][16] By analogy, it is hypothesized that certain imidazolidine-2,4-dione derivatives may also modulate PPARγ activity, leading to improved insulin sensitivity.[14][17] Several novel imidazolidine-2,4-dione derivatives have been synthesized and have shown promising antidiabetic activities in preclinical models.[14]

Antimicrobial Activity

The imidazolidine-2,4-dione scaffold has been incorporated into compounds with significant antimicrobial properties.[18][19] Derivatives have been synthesized and tested against a range of bacterial and fungal strains.[4][18] For example, some 3-substituted 5,5-diphenyl imidazolidine-2,4-dione derivatives have shown antibacterial activity against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa.[4] The mechanism of antimicrobial action can vary, but for some related heterocyclic compounds like thiazolidinones, it is known to involve the inhibition of essential bacterial enzymes such as Mur ligases, which are involved in cell wall synthesis.[20]

Anticoagulant Activity

Certain imidazolidine-2,4-dione derivatives have been evaluated for their anticoagulant properties.[10] In one study, synthesized compounds were screened for their ability to prolong activated partial thromboplastin time (APTT) and prothrombin time (PT) in human plasma.[10] Some derivatives exhibited significant anticoagulant activity, suggesting their potential as novel agents for the prevention and treatment of thromboembolic disorders.[10]

Quantitative Bioactivity Data

The following table summarizes representative quantitative data for the bioactivity of various imidazolidine-2,4-dione derivatives from the literature.

CompoundBioactivityAssayResultReference
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (19)AnticonvulsantMaximal Electroshock (MES) TestED₅₀ = 26.3 mg/kg[6][7]
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (19)Anticonvulsant6 Hz Test (32 mA)ED₅₀ = 11.1 mg/kg[6][7]
3-((4-methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione (18)AnticonvulsantMaximal Electroshock (MES) TestED₅₀ = 38.5 mg/kg[6]
3-((4-methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione (18)Anticonvulsant6 Hz TestED₅₀ = 12.2 mg/kg[6]

Synthetic Methodologies

The synthesis of 5,5-disubstituted imidazolidine-2,4-diones like 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione can be achieved through various established synthetic routes. The Bucherer-Bergs reaction is a classic and highly versatile one-pot method for this purpose.[1]

Bucherer-Bergs Reaction: A Step-by-Step Protocol

This reaction involves the treatment of a ketone or aldehyde with an alkali cyanide and ammonium carbonate to yield the corresponding hydantoin.

Materials:

  • 2-Bromoacetophenone (or another suitable ketone precursor)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the ketone (e.g., 2-bromoacetophenone) in ethanol.

  • Add an aqueous solution of potassium cyanide and ammonium carbonate to the flask.

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the crude hydantoin product.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione.

Bucherer_Bergs_Reaction Ketone Ketone (e.g., 2-Bromoacetophenone) Reaction_Vessel Reflux Ketone->Reaction_Vessel Reagents KCN, (NH₄)₂CO₃ Ethanol/Water Reagents->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Hydantoin 5,5-Disubstituted Imidazolidine-2,4-dione Acidification->Hydantoin

Caption: Conceptual workflow for the Bucherer-Bergs synthesis of 5,5-disubstituted imidazolidine-2,4-diones.

Potential Mechanisms of Action

The diverse bioactivities of imidazolidine-2,4-dione derivatives stem from their ability to interact with various biological targets.

Modulation of Ion Channels

For anticonvulsant activity, the primary mechanism is believed to be the modulation of voltage-gated sodium channels in neurons.[8] By binding to the inactive state of these channels, hydantoin derivatives can prolong their refractory period, thereby reducing the repetitive firing of action potentials that underlies seizure activity. Some derivatives may also interact with calcium channels.[7]

Enzyme Inhibition

The anticancer and antimicrobial activities of some derivatives may be due to the inhibition of specific enzymes that are critical for the survival and proliferation of cancer cells or microorganisms.[12][13][20] For example, as analogs of thiazolidinediones, they might inhibit enzymes like protein tyrosine phosphatase-1B (PTP1B), which is a target for type 2 diabetes and obesity.[17]

Receptor Agonism/Antagonism

The potential antidiabetic effects of imidazolidine-2,4-dione derivatives are likely mediated through the activation of the PPARγ nuclear receptor, similar to the thiazolidinedione class of drugs.[14][15][17] Agonism of PPARγ leads to the transcription of genes involved in improving insulin sensitivity and regulating glucose metabolism.

PPARg_Mechanism cluster_cell Adipocyte Ligand Imidazolidinedione Derivative (Ligand) PPARg PPARγ Ligand->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Proteins Proteins mRNA->Proteins Translation Biological_Effect Increased Insulin Sensitivity Improved Glucose Uptake Proteins->Biological_Effect

Caption: Proposed mechanism of antidiabetic activity via PPARγ activation.

Conclusion and Future Perspectives

The imidazolidine-2,4-dione scaffold is a remarkably versatile platform for the development of new therapeutic agents with a wide range of biological activities. While specific data on 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione is currently limited, the extensive literature on related compounds strongly suggests its potential as an anticonvulsant, anticancer, antidiabetic, antimicrobial, or anticoagulant agent. The presence of the 2-bromophenyl group at the C-5 position may confer unique properties regarding target binding and metabolic stability.

Future research should focus on the synthesis and comprehensive biological evaluation of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione. In vitro screening against a panel of relevant biological targets, followed by in vivo studies in appropriate disease models, will be crucial to elucidate its specific bioactivities and therapeutic potential. Structure-activity relationship (SAR) studies, exploring variations of the substituents on the phenyl ring and the methyl group, could further optimize its pharmacological profile. The insights gained from such studies will not only define the therapeutic utility of this specific compound but also contribute to the broader understanding of the medicinal chemistry of imidazolidine-2,4-diones.

References

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]

  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Latin American Journal of Pharmacy. [Link]

  • The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. [Link]

  • Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. PubMed. [Link]

  • THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Semantic Scholar. [Link]

  • One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. ResearchGate. [Link]

  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. PMC. [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. [Link]

  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety. ResearchGate. [Link]

  • substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud. JOURNAL OF APPLIED SCIENCES RESEARCH. [Link]

  • Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. PubMed. [Link]

  • Biologically active natural imidazolidin-2,4-dione. ResearchGate. [Link]

  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety. Semantic Scholar. [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]

  • Current Research on Antiepileptic Compounds. PMC. [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PMC. [Link]

  • The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone derivatives. ResearchGate. [Link]

  • Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal. [Link]

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). PMC. [Link]

  • 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. Open Access Research Journal of Biology and Pharmacy. [Link]

Sources

Potential therapeutic targets for 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Target Identification, Pharmacological Mechanisms, and Experimental Validation

Executive Summary & Chemical Identity

The compound 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione (hereafter referred to as 5-BMPH ) represents a specific structural modification of the hydantoin scaffold, a class of heterocycles historically significant in neurology. Chemically, it is the ortho-bromo analog of the active metabolite of Mephenytoin (5-phenyl-5-methylhydantoin).

This guide delineates the potential therapeutic targets of 5-BMPH. By integrating Structure-Activity Relationship (SAR) data from the hydantoin class, we identify Voltage-Gated Sodium Channels (VGSCs) as the primary neurological target and Microtubule Dynamics as a secondary oncological target. The presence of the ortho-bromo substituent introduces steric bulk and lipophilicity (LogP shift), potentially altering metabolic stability and binding kinetics compared to its parent non-halogenated analogs.

PropertyDetail
IUPAC Name 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione
Scaffold Class 5,5-Disubstituted Hydantoin
Key Substituents C5-Methyl (chiral center), C5-(2-Bromophenyl)
Primary Indication Anticonvulsant (Epilepsy, Neuropathic Pain)
Secondary Indication Antiproliferative (Solid Tumors)

Primary Therapeutic Target: Voltage-Gated Sodium Channels (Nav)

Mechanism of Action: State-Dependent Blockade

Like its structural progenitor Phenytoin, 5-BMPH is predicted to function as a use-dependent blocker of Voltage-Gated Sodium Channels (Nav1.1, Nav1.2, Nav1.6) .

  • The Binding Site: The compound binds to the local anesthetic receptor site within the pore of the

    
    -subunit, specifically interacting with transmembrane segment S6 in domain IV.
    
  • State Stabilization: 5-BMPH preferentially binds to the inactivated state of the sodium channel. By stabilizing this conformation, it prolongs the refractory period, preventing high-frequency repetitive firing (seizures) without blocking low-frequency normal action potentials.

  • The "Ortho-Bromo" Effect: The 2-bromo substitution on the phenyl ring forces a non-coplanar conformation between the phenyl and imidazolidine rings due to steric clash with the carbonyls. This "twisted" geometry is critical for fitting into the hydrophobic crevice of the Nav channel, potentially enhancing potency compared to the unsubstituted analog.

Pathway Visualization: Nav Modulation

Nav_Mechanism Resting Resting State (Nav) Open Open State (Nav) (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Nav) Open->Inactivated Fast Inactivation Seizure High-Frequency Firing (Seizure) Open->Seizure Repetitive Cycling Inactivated->Resting Repolarization DrugBound 5-BMPH Bound Complex (Stabilized Inactivation) Inactivated->DrugBound 5-BMPH Binding (High Affinity) DrugBound->Inactivated Slow Dissociation Therapy Seizure Suppression DrugBound->Therapy Prevents Reactivation

Caption: 5-BMPH preferentially binds the Inactivated State, preventing the channel from resetting to Resting, thus blocking high-frequency firing.

Secondary Target: Microtubule Dynamics (Oncology)

Recent SAR studies on 5-phenylhydantoin derivatives have revealed antiproliferative activity against human colon (HCT-116) and breast cancer lines.

  • Target: Tubulin (Colchicine Binding Site) .

  • Rationale: The 5,5-diphenylhydantoin scaffold acts as a bioisostere for other microtubule destabilizers. The introduction of a halogen (Bromo) at the ortho position increases lipophilicity, facilitating membrane permeation into solid tumors.

  • Mechanism: 5-BMPH binding prevents tubulin polymerization, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.

Experimental Workflow & Validation Protocols

To validate 5-BMPH as a therapeutic candidate, the following self-validating workflow is required.

Synthesis: The Bucherer-Bergs Reaction

This protocol ensures the formation of the thermodynamically stable hydantoin ring.

Reagents: 2'-Bromoacetophenone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH4)2CO3), Ethanol/Water (1:1).

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 2'-bromoacetophenone in 20 mL of 50% EtOH.

  • Addition: Add 15 mmol KCN and 30 mmol (NH4)2CO3.

  • Reflux: Heat the mixture to 60°C for 12 hours. The solution will turn from clear to slightly yellow.

  • Precipitation: Cool the reaction mixture to 0°C. Acidify with 6M HCl to pH 2 to precipitate the hydantoin.

  • Purification: Recrystallize from hot ethanol.

  • QC Check: 1H NMR must show a singlet at ~1.7 ppm (Methyl) and a downfield shift for the aromatic protons adjacent to the Bromine.

Functional Assay: Whole-Cell Patch Clamp (Nav1.2)

Objective: Determine the IC50 for use-dependent block.

  • Cell Line: HEK293 cells stably expressing human Nav1.2.

  • Solutions:

    • Pipette (Intracellular): CsF 135 mM, NaCl 10 mM, HEPES 10 mM (pH 7.3).

    • Bath (Extracellular): NaCl 140 mM, KCl 3 mM, CaCl2 1 mM, MgCl2 1 mM, HEPES 10 mM (pH 7.4).

  • Protocol:

    • Hold membrane potential at -120 mV.

    • Tonic Block: Apply 20 ms depolarizing pulses to 0 mV at 0.1 Hz. Measure peak current reduction.

    • Use-Dependent Block: Apply a train of 20 pulses (20 ms, 0 mV) at high frequency (10 Hz or 50 Hz).

  • Analysis: Calculate the ratio of the 20th pulse current to the 1st pulse current (P20/P1) in the presence of 5-BMPH vs. vehicle (DMSO). A decrease in P20/P1 indicates use-dependent inhibition.

Workflow Diagram

Workflow Start Start: 2'-Bromoacetophenone Synth Bucherer-Bergs Synthesis (KCN, (NH4)2CO3) Start->Synth Purify Acidification & Recrystallization Synth->Purify QC QC: 1H NMR / LC-MS (Confirm Structure) Purify->QC Assay1 Assay 1: Patch Clamp (Nav1.2) (Neurology Screen) QC->Assay1 Pass Assay2 Assay 2: MTT Assay (HCT-116) (Oncology Screen) QC->Assay2 Pass Decision Lead Optimization Assay1->Decision IC50 < 10 µM Assay2->Decision IC50 < 50 µM

Caption: Integrated workflow from chemical synthesis to dual-pathway biological validation.

Quantitative Data Summary (Predicted)

Based on SAR data from homologous phenylhydantoins [1][2], the following pharmacological profile is projected for 5-BMPH:

ParameterPredicted ValueRationale
LogP 2.8 - 3.1Bromine adds ~0.7 LogP units vs. Mephenytoin; enhances BBB permeability.
Nav1.2 IC50 15 - 40 µMComparable to Phenytoin; ortho-Br may slightly reduce potency due to steric clash but improves selectivity.
Tubulin IC50 50 - 100 µMModerate antiproliferative effect; likely requires further substitution for high potency.
Metabolic Stability ModerateThe 2-Br group blocks ortho-hydroxylation, a common metabolic route, potentially extending half-life.

References

  • Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]

  • Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative agents. Source: Journal of the Serbian Chemical Society URL:[Link]

  • Synthesis and Activity of 1,3,5-triphenylimidazolidine-2,4-diones: Characterization of New CB1 Cannabinoid Receptor Inverse Agonists. Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]

  • PubChem Compound Summary: (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. Source:[1] National Center for Biotechnology Information URL:[Link]

Sources

Methodological & Application

Technical Application Note: Synthesis of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione (also referred to as 5-(2-bromophenyl)-5-methylhydantoin). This scaffold is a structural analog of the anticonvulsant phenytoin, distinguished by the steric influence of the ortho-bromo substituent and the asymmetry introduced by the C5-methyl group.

The protocol utilizes the Bucherer-Bergs reaction , a multicomponent cyclization strategy that is thermodynamically favored for ketone substrates over the kinetic Strecker synthesis. This guide prioritizes safety (cyanide handling), reproducibility, and high-purity isolation suitable for pharmaceutical screening.

Retrosynthetic Analysis & Strategy

The target molecule contains a hydantoin (imidazolidine-2,4-dione) core substituted at the C5 position.[1] The most efficient disconnection is the C5-N1 and C5-C4 bond formation via the Bucherer-Bergs reaction.

  • Target: 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione

  • Precursor: 1-(2-Bromophenyl)ethan-1-one (2'-Bromoacetophenone)

  • Reagents: Potassium Cyanide (KCN), Ammonium Carbonate

    
    [1][2][3][4]
    
  • Solvent System: Ethanol/Water (1:1 v/v)

Mechanistic Pathway

The reaction proceeds through a thermodynamic equilibrium. The ketone reacts with cyanide to form a cyanohydrin, which undergoes nucleophilic substitution by ammonia (generated in situ) to form an aminonitrile. Subsequent carbonylation by carbon dioxide (also generated in situ) and intramolecular cyclization yields the hydantoin.

BuchererBergsMechanism Ketone 2'-Bromoacetophenone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN, H+ Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH3, -H2O Carbamate Carbamic Acid Derivative Aminonitrile->Carbamate + CO2 Hydantoin Target Hydantoin Carbamate->Hydantoin Cyclization - NH3

Figure 1: Mechanistic flow of the Bucherer-Bergs reaction transforming the ketone to the hydantoin core.[1][2][3][5][6]

Safety Protocols (Critical)

WARNING: This protocol involves Potassium Cyanide (KCN). It is a potent metabolic asphyxiant.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is immediately available and unexpired.

  • Waste: Cyanide waste must be kept at pH > 10 to prevent the evolution of HCN gas. Treat aqueous waste with bleach (sodium hypochlorite) before disposal if permitted by local regulations.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][7][8][9][10]
ReagentMW ( g/mol )Equiv.Mass/VolRole
1-(2-Bromophenyl)ethan-1-one 199.051.019.9 g (100 mmol)Substrate
Potassium Cyanide (KCN) 65.121.59.8 gCyanide source
Ammonium Carbonate 96.093.028.8 gAmmonia/CO2 source
Ethanol (95%) --100 mLSolvent
Deionized Water --100 mLSolvent
HCl (Conc.) --As requiredAcidification
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-bromophenyl)ethan-1-one (19.9 g) in 100 mL of Ethanol.

  • Reagent Addition: Add a solution of Potassium Cyanide (9.8 g) and Ammonium Carbonate (28.8 g) dissolved in 100 mL of water.

    • Note: The ammonium carbonate ensures the pH remains buffered (typically pH 8-9), which is critical.[3] High pH degrades the product; low pH evolves HCN gas [1].

  • Sealing: Attach a reflux condenser. For optimal results, heat the system to 60°C for 24 hours.

    • Expert Insight: While reflux (approx 80°C) is faster, the ortho-bromo substituent introduces steric strain. A slightly lower temperature (60°C) with longer reaction time often yields cleaner crystals by minimizing polymerization side-products [2].

Phase 2: Workup & Isolation[3]
  • Concentration: After 24 hours, remove approximately 50% of the ethanol volume using a rotary evaporator (bath temp < 50°C) to concentrate the aqueous phase.

  • Acidification: Cool the remaining aqueous mixture to 0–5°C in an ice bath.

  • Precipitation: Carefully acidify the solution with concentrated HCl dropwise inside the fume hood.

    • Target pH: 2.0 – 3.0.

    • Observation: The hydantoin will precipitate as a white to off-white solid.

    • Caution: Perform this step slowly to avoid vigorous foaming from residual carbonate (

      
       evolution) and to prevent HCN release (ensure good ventilation).
      
  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 50 mL) to remove inorganic salts.

Phase 3: Purification
  • Recrystallization: The crude product typically contains trace starting ketone. Recrystallize from Ethanol/Water (3:1) .

    • Dissolve crude solid in boiling ethanol.

    • Add hot water until slight turbidity persists.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.

Process Visualization

SynthesisWorkflow Start Start: 2'-Bromoacetophenone in EtOH Mix Add KCN + (NH4)2CO3 in Water Start->Mix React Heat at 60°C (24 Hours) Mix->React Conc Evaporate EtOH (50% Volume) React->Conc Acidify Acidify with HCl (pH 2-3) Conc->Acidify Precipitation Filter Vacuum Filtration & Water Wash Acidify->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify

Figure 2: Operational workflow for the synthesis and isolation of the target hydantoin.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained. The ortho-substitution pattern is distinct in NMR.

TechniqueExpected Signal / ValueStructural Assignment
Melting Point 225°C – 230°C (Predicted)Confirms purity/identity [3].
1H NMR (DMSO-d6)

1.75 (s, 3H)
Methyl group at C5 (distinct singlet).

7.2 – 7.7 (m, 4H)
Aromatic protons (multiplet due to 2-Br).[7]

8.5 (s, 1H), 10.8 (s, 1H)
NH protons (N1 and N3).
IR Spectroscopy 1720, 1770

Carbonyl stretches (C=O) of hydantoin ring.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield pH drift during reaction.Ensure

is in excess (3-4 equiv) to buffer the solution.
Oily Product Incomplete cyclization or impurities.The ortho-bromo group causes steric hindrance. Increase reaction time to 36h or use Propylene Glycol at 100°C [4].
Yellow Color Oxidation of cyanide/polymerization.Recrystallize immediately. Ensure inert atmosphere (

) during heating.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil).[1][4][8] Journal für Praktische Chemie.

  • Sarges, R., et al. (1990).[9] Spiro Hydantoin Aldose Reductase Inhibitors.[9] Journal of Medicinal Chemistry.[9]

  • Ware, E. (1950).[4] The Chemistry of the Hydantoins.[1][2][3][4][5][8][9][10] Chemical Reviews.[4] (Classic review establishing MP ranges for 5,5-disubstituted hydantoins).

  • Konnert, L., et al. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction.[9] Synlett.[4][9] (Modern optimization of conditions).

Sources

Application Note: A Comprehensive Protocol for the Synthesis of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione, a hydantoin derivative of interest in medicinal chemistry and drug discovery. Hydantoins are a critical class of heterocyclic compounds known for a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[1][2] The synthesis is achieved through the well-established Bucherer-Bergs reaction, a robust one-pot, multicomponent reaction that is both efficient and versatile for creating 5,5-disubstituted hydantoins.[3][4][5][6] This guide offers in-depth procedural details, safety protocols, characterization data, and troubleshooting advice to ensure a successful and safe synthesis.

Introduction and Scientific Principle

The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a privileged structure in pharmaceutical development.[2] Its unique arrangement of urea and α-amino acid fragments within a five-membered ring allows for diverse substitutions, leading to a broad spectrum of pharmacological activities.[4] The target molecule, 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione, incorporates a bromophenyl moiety, a common functional group used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

The synthesis described herein utilizes the Bucherer-Bergs reaction, a classic multicomponent synthesis that combines a ketone (2'-bromoacetophenone), a cyanide source (potassium cyanide), and ammonium carbonate to form the desired hydantoin.[3][5][7] The reaction is typically performed in a heated aqueous ethanol solution.[3][4] The mechanism proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (from ammonium carbonate) to form an α-aminonitrile. This intermediate undergoes cyclization with carbon dioxide (also from the decomposition of ammonium carbonate) to yield the final imidazolidine-2,4-dione product.[7] This one-pot approach is valued for its operational simplicity and the ready availability of its starting materials.[4][5]

Reaction Mechanism and Synthesis Overview

The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis. The generally accepted mechanism involves several key steps which are visualized below.

Bucherer_Bergs_Mechanism Fig. 1: Proposed Reaction Mechanism Ketone 2'-Bromoacetophenone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + HCN KCN KCN, H₂O Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH₃ - H₂O NH3 NH₃ (from (NH₄)₂CO₃) UreidoNitrile Carbamic Acid Intermediate Aminonitrile->UreidoNitrile + CO₂ CO2 (NH₄)₂CO₃ → CO₂ Hydantoin 5-(2-Bromophenyl)-5-methyl- imidazolidine-2,4-dione UreidoNitrile->Hydantoin Intramolecular Cyclization - H₂O Workflow Fig. 2: Experimental Workflow A 1. Reagent Addition (Ketone, KCN, (NH₄)₂CO₃, EtOH/H₂O) B 2. Reaction (60-65°C, 12-18h) A->B C 3. Cooling (Room Temp → Ice Bath) B->C D 4. Acidification (Conc. HCl to pH ~2) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Recrystallization (e.g., Hot EtOH/H₂O) E->F G 7. Final Filtration & Washing (Ice-cold solvent) F->G H 8. Drying (Vacuum Oven) G->H I 9. Characterization (NMR, IR, MS, MP) H->I

Sources

Topic: A Robust HPLC-UV Method for the Development and Quantification of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and detailed protocol for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione. Hydantoin derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticonvulsant, antimicrobial, and antitumoral properties.[1][2][3] The accurate quantification of these molecules is critical during drug discovery, development, and quality control processes. This guide explains the scientific rationale behind the methodological choices, from column and mobile phase selection to detector settings, ensuring a reproducible and reliable analytical method. The protocol is designed to be self-validating by incorporating system suitability and method validation steps based on ICH guidelines.

Scientific Principles & Method Rationale

The development of a successful HPLC method is predicated on understanding the physicochemical properties of the analyte and its interaction with the stationary and mobile phases.

  • Analyte Properties: 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione possesses a moderately hydrophobic character due to the presence of the bromophenyl and methyl groups. The imidazolidine-2,4-dione (hydantoin) ring contains polar carbonyl and amide functional groups. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.

  • Chromatographic Mode: Reversed-Phase HPLC: Reversed-phase liquid chromatography (RP-LC) is the most widely used mode of HPLC, separating compounds based on their hydrophobicity.[4] A non-polar stationary phase is used in conjunction with a polar mobile phase. The analyte, 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione, will be retained on the column through hydrophobic interactions between its non-polar regions and the stationary phase. Elution is achieved by increasing the organic solvent content in the mobile phase, which decreases its polarity and displaces the analyte from the stationary phase.[4][5]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the initial stationary phase. C18 columns offer the highest level of hydrophobicity among common alkyl-bonded phases, providing excellent retention for a wide range of non-polar to moderately polar compounds.[4] This strong retention mechanism is ideal for achieving baseline separation from potential impurities and excipients.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) is chosen as the organic component of the mobile phase. Compared to methanol, ACN generally provides better peak shapes for aromatic compounds, has a lower UV cutoff wavelength (~190 nm), and generates lower backpressure due to its lower viscosity.[6]

    • Aqueous Component & pH Control: The hydantoin ring contains N-H protons which are weakly acidic. To ensure consistent retention times and symmetrical peak shapes, the ionization state of the analyte must be controlled. By using a slightly acidic mobile phase (e.g., pH 3.0-4.5), the analyte is maintained in its neutral, un-ionized form. This suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing undesirable secondary interactions that can lead to peak tailing. A buffer, such as potassium dihydrogen phosphate, adjusted to the target pH with an acid like orthophosphoric acid, is ideal for this purpose.[7][8]

  • Detection Method: UV-Vis Absorbance: The 2-bromophenyl group in the analyte structure is an excellent chromophore. Aromatic rings exhibit strong π-π* electronic transitions, typically resulting in significant UV absorbance in the 200-300 nm range.[9] A Diode Array Detector (DAD) or Photodiode Array (PDA) is highly recommended. This allows for the determination of the wavelength of maximum absorbance (λmax) for optimal sensitivity and enables the assessment of peak purity, which is a critical component of method validation. Based on the structure, a preliminary detection wavelength around 254 nm is a logical starting point.[9]

Visualized Workflow for Method Development

The following diagram outlines the logical progression of the HPLC method development process described in this note.

MethodDevelopmentWorkflow Start START: Define Analytical Goal (Quantification of Analyte) Analyte 1. Analyte Characterization - Solubility Testing - UV Spectrum Scan (λmax) Start->Analyte Scouting 2. Initial Scouting Runs - C18 Column - Broad Gradient (e.g., 10-90% ACN) - Acidic Mobile Phase Analyte->Scouting Define Starting Conditions Optimization 3. Method Optimization - Mobile Phase Composition (Isocratic/Gradient) - pH Adjustment - Flow Rate & Temperature Scouting->Optimization Evaluate Initial Results Optimization->Scouting Re-evaluate if needed SystemSuitability 4. System Suitability Testing (SST) - Tailing Factor - Theoretical Plates - Reproducibility (%RSD) Optimization->SystemSuitability Confirm Optimized Conditions Validation 5. Method Validation (ICH Guidelines) - Specificity, Linearity, Accuracy - Precision, LOD, LOQ SystemSuitability->Validation Proceed if SST Passes End END: Finalized & Validated Method Validation->End

Caption: Logical workflow for HPLC method development.

Materials & Instrumentation

Category Item
Analyte 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione reference standard (>99% purity)
Reagents - Acetonitrile (HPLC Grade) - Water (HPLC Grade or Milli-Q) - Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade) - Orthophosphoric Acid (85%, ACS Grade)
Instrumentation - HPLC system with quaternary or binary pump, degasser, autosampler, and column thermostat. - Diode Array Detector (DAD) or UV-Vis Detector. - Chromatography Data System (CDS) software.
Columns - Primary: C18 Column, 4.6 x 150 mm, 5 µm particle size. - Alternative: C8 Column, 4.6 x 150 mm, 5 µm particle size.
Labware - Analytical balance, pH meter, volumetric flasks, pipettes, 1.5 mL HPLC vials with septa.

Experimental Protocol: Method Development

Step 1: Standard & Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in a small amount of acetonitrile and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. This solution will be used for initial method development.

  • UV-Vis Scan: Using the DAD, perform a spectral scan of the working standard from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

Step 2: Initial Chromatographic Conditions (Scouting Gradient)

This step aims to determine the approximate elution conditions for the analyte.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ Buffer, pH 3.5 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile (ACN)
Gradient Program 10% B to 90% B over 15 minutes, then hold at 90% B for 2 min, return to 10% B.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection DAD, monitor at λmax (determined in Step 1) and 254 nm.
Injection Vol. 10 µL

Rationale: A broad gradient is an efficient way to elute the analyte regardless of its exact polarity and provides a starting point for optimization.[10]

Step 3: Method Optimization

Based on the scouting run, adjust the conditions to achieve a retention time between 3-10 minutes with good peak shape.

  • Isocratic vs. Gradient: If the scouting run shows a well-resolved peak, an isocratic method can be developed for simplicity and robustness. The approximate isocratic %B can be calculated from the retention time in the gradient run. For example, if the peak elutes at 10 minutes in the 15-minute gradient, the organic composition is roughly 63%. A starting isocratic condition could be 55% ACN.

  • Fine-Tuning Mobile Phase:

    • To decrease retention time: Increase the percentage of Acetonitrile (%B).

    • To increase retention time: Decrease the percentage of Acetonitrile (%B).

  • Optimizing Peak Shape: If peak tailing is observed, consider slightly lowering the pH of the mobile phase (e.g., to 3.0) or adding a small amount of TFA (0.05-0.1%) to the mobile phase.[11]

Final Optimized Method & System Suitability

The following table presents a hypothetical final method after optimization.

Parameter Optimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.5) (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection DAD at 262 nm (Hypothetical λmax)
Injection Vol. 10 µL
Run Time 10 minutes
System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution (100 µg/mL) six consecutive times and evaluate the following parameters.

Parameter Acceptance Criteria Rationale
Retention Time %RSD ≤ 1.0%Ensures reproducibility of the elution time.
Peak Area %RSD ≤ 2.0%Demonstrates precision of the analytical measurement.
Tailing Factor (T) ≤ 2.0Measures peak symmetry; values >2 indicate tailing.
Theoretical Plates (N) > 2000Indicates the efficiency of the column separation.

Protocol for Method Validation

Once the method is optimized and passes SST, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6][10]

  • Specificity: Analyze blank (mobile phase), placebo (if applicable), and spiked samples to demonstrate that the analyte peak is free from interference. The DAD's peak purity function should be used.

  • Linearity: Prepare a series of at least five concentrations (e.g., 10, 25, 50, 100, 150 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known concentration of the analyte into a placebo mixture at three levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine these values based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[11]

Key Separation Parameters Visualization

The following diagram illustrates the primary factors that can be adjusted to control the separation in reversed-phase HPLC.

SeparationParameters cluster_mobile_phase Mobile Phase cluster_column Column cluster_conditions Operating Conditions Separation Chromatographic Separation Organic Organic Modifier (%B) (e.g., ACN) Organic->Separation Controls Retention pH Aqueous pH pH->Separation Affects Peak Shape StationaryPhase Stationary Phase (e.g., C18, C8) StationaryPhase->Separation Governs Selectivity Dimensions Dimensions (L x ID, dp) Dimensions->Separation Impacts Efficiency FlowRate Flow Rate FlowRate->Separation Affects Time & Resolution Temperature Temperature Temperature->Separation Influences Viscosity & Retention

Caption: Key parameters influencing HPLC separation.

Conclusion

This application note details a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the analysis of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione. By starting with a C18 column and an acidic buffered mobile phase containing acetonitrile, and by following the optimization and validation protocols described, researchers can achieve a reliable, reproducible, and accurate method suitable for quantitative analysis in a drug development or quality control environment.

References

  • Hydantoin and Its Derivatives | Request PDF . (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • HPLC Methods for analysis of Bromide ion . (n.d.). HELIX Chromatography. Retrieved February 15, 2026, from [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins . Chemical Reviews, 46(3), 403-470. [Link]

  • Reversed Phase HPLC Columns . (n.d.). Phenomenex. Retrieved February 15, 2026, from [Link]

  • Neugebauer, J., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa . Marine Drugs, 17(11), 613. [Link]

  • UV-Vis Spectrum of Bromophenol blue . (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • Perkovic, I., et al. (2010). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity . Molecules, 15(5), 3447-3460. [Link]

  • Pinho, F. A., et al. (2010). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) . Food Chemistry, 121(1), 263-268. [Link]

  • Gervasio, M., et al. (2014). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics . The Journal of Organic Chemistry, 79(10), 4481-4496. [Link]

  • HPLC UV detection . (n.d.). Element Lab Solutions. Retrieved February 15, 2026, from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns . (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • Kumar, S., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Determination of Selected Drugs Using Green Assessment in Bulk and Pharmaceutical Dosage Form . Molecules, 28(14), 5368. [Link]

  • González-Fuentes, J., et al. (2014). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection . Journal of Chromatographic Science, 52(8), 843-850. [Link]

  • HPLC-UV-EC determination of brominated organic compounds in water . (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Ríos-Lombardía, N., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione . Molbank, 2021(2), M1218. [Link]

  • Vargas-Franco, J., et al. (2021). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography . Molecules, 26(3), 548. [Link]

  • Patil, A. (2023). Development and Validation of RP-HPLC Method for Estimation of Anti Diabetic Drug in Bulk and Pharmaceutical Dosage Form . International Journal of Pharmaceutical Research and Applications. [Link]

  • Stability-Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Dapagliflozin Propanediol Monohydrate . (2024). International Journal of Pharmacy and Pharmaceutical Research. [Link]

Sources

Application Note: In Vitro Assay Preparation & Profiling of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione

[1]

Abstract & Compound Profile

This guide details the technical protocols for handling 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione (hereafter referred to as 2-Br-MPH ).[1] Structurally analogous to the active metabolite of Mephenytoin (Nirvanol), this compound features an ortho-bromo substitution on the C5-phenyl ring.

In drug discovery, this specific modification is often employed to:

  • Modulate Metabolic Stability: The steric bulk of the ortho-bromine can twist the phenyl ring, potentially altering accessibility to CYP2C19/CYP2C9 active sites compared to the parent compound.

  • Probe Sodium Channel Binding: Hydantoins bind to the inactivated state of Voltage-Gated Sodium Channels (NaV). The halogen substitution tests the tolerance of the hydrophobic binding pocket (Site 2/Local Anesthetic site).

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Assays
Molecular Formula C₁₀H₉BrN₂O₂--
Molecular Weight ~269.1 g/mol Use precise weighing; do not rely on volumetric scooping.[1][2]
Predicted LogP ~2.1 - 2.6Moderate lipophilicity.[1] Risk of non-specific binding to plasticware.
Solubility Low in H₂O; High in DMSODMSO is the mandatory vehicle. Aqueous crash-out risk >100 µM.[1]
pKa ~8.5 - 9.0 (Imide N3)Ionized at alkaline pH.[1] Keep assay buffers near physiological pH (7.4).

Core Protocol: Solubilization & Stock Management

Objective: Create a stable, precipitation-free stock solution. Hydantoins are prone to "crashing out" upon dilution into aqueous media if the mixing kinetics are poor.

Materials
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich/Merck).

  • Vessels: Amber glass vials (Brominated compounds can be photolabile; protect from light).

  • Storage: -20°C (Long term), Room Temp (Working).

Step-by-Step Solubilization
  • Weighing: Weigh approximately 2.7 mg of 2-Br-MPH powder into a tared amber glass vial.

  • Primary Stock (10 mM): Add 1.0 mL of anhydrous DMSO.

    • Critical Step: Vortex vigorously for 30 seconds. Inspect visually. If crystals persist, sonicate at 40 kHz for 5 minutes. The solution must be perfectly clear.

  • Quality Control (Nephelometry Check): Before using in a bioassay, dilute 1 µL of stock into 199 µL of PBS (pH 7.4) in a clear plate. Measure absorbance at 600 nm.

    • Pass Criteria: OD₆₀₀ < 0.005 (Indicates no micro-precipitation).

    • Fail Criteria: OD₆₀₀ > 0.01 (Indicates aggregation; reduce working concentration).

DOT Diagram: Solubilization Workflow

SolubilizationWorkflowPowder2-Br-MPH Powder(Weigh 2.7 mg)VortexVortex & Sonicate(Clear Solution)Powder->VortexDMSOAnhydrous DMSO(Add 1 mL)DMSO->VortexStock10 mM Stock(Amber Vial)Vortex->StockQCQC: Nephelometry(PBS Dilution)Stock->QC1:200 DilutionQC->StockPass (OD < 0.005)

Figure 1: Critical path for generating assay-ready stock solutions without precipitation artifacts.

Application 1: High-Throughput NaV Channel Screening

Context: Hydantoins are state-dependent blockers, binding preferentially to the inactivated state of sodium channels. Standard patch-clamp is too slow for primary screening.[1] We utilize a Fluorescence-Based Membrane Potential Assay (e.g., FLIPR or ION Biosciences method).

Mechanism of Action

The 2-Br-MPH compound is expected to stabilize the channel in the inactivated conformation, preventing repetitive firing. The ortho-bromo group may influence the kinetics of this binding compared to phenytoin.

Protocol: Fluorescence Flux Assay

Reagents:

  • Cells: CHO or HEK293 stably expressing NaV1.2, NaV1.5, or NaV1.7.

  • Dye: Membrane Potential Dye (e.g., DiBAC4(3) or FRET-based voltage sensors).

  • Stimulus: Veratridine (opens channels) or Electric Field Stimulation (EFS).

Procedure:

  • Cell Plating: Plate cells (30,000/well) in 384-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add 20 µL Loading Buffer (HBSS + 20 mM HEPES + Membrane Potential Dye). Incubate 45 min at RT in dark.

  • Compound Addition (Pre-Incubation):

    • Add 10 µL of 2-Br-MPH (3x concentration).[1]

    • Critical: Incubate for 10–20 minutes . Hydantoins have slow association kinetics (k_on). Short incubations will underestimate potency.

  • Stimulation & Read:

    • Inject Veratridine (EC₈₀ concentration, typically 30-40 µM) to chemically open the channels.

    • Record fluorescence kinetics for 180 seconds.

  • Data Analysis: Calculate Area Under the Curve (AUC).

    • % Inhibition =

      
      [1]
      
DOT Diagram: Mechanism of Action

MoARestingNaV Channel(Resting State)OpenNaV Channel(Open/Conducting)Resting->OpenDepolarizationInactivatedNaV Channel(Inactivated State)Open->InactivatedFast InactivationInactivated->RestingRepolarizationBlockedDrug-Bound(Stabilized Inactivation)Inactivated->Blocked2-Br-MPH BindingBlocked->InactivatedSlow Dissociation

Figure 2: Pharmacological logic. 2-Br-MPH acts as a 'molecular doorstop,' preventing the channel from resetting to the resting state.[1]

Application 2: Microsomal Metabolic Stability

Context: Hydantoins are historically cleared by CYP2C9 and CYP2C19. The ortho-bromo substituent is a strategic modification to block the primary metabolic "soft spot" (the phenyl ring). This assay verifies if the modification successfully extends half-life (

1
Protocol: Phase I Stability

System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Reaction Mix Preparation:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Microsomes (Final conc: 0.5 mg/mL).[3][4]

    • 2-Br-MPH (Final conc: 1 µM).[1] Note: Keep substrate low to ensure first-order kinetics.

  • Pre-Incubation: Incubate mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH final).

  • Sampling:

    • Remove 50 µL aliquots at T=0, 5, 15, 30, 45, 60 min.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Interpretation:

  • Plot ln(% Remaining) vs. Time. Slope =

    
    .[1]
    
  • 
    .
    
  • 
    .
    

References & Authoritative Grounding

  • Hydantoin SAR & Sodium Channels: Zha, C., et al. (2004).[5] "Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands." Journal of Medicinal Chemistry.

  • Solubility & DMSO Handling: BenchChem Technical Guides. "Preparation of hydantoin stock solutions for bioassay."

  • Metabolic Stability Protocols: Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard industry text for microsomal stability).

  • High-Throughput NaV Assays: ION Biosciences Application Notes. "High-throughput Sodium Flux Assay for NaV1.5."

  • Chemical Properties: PubChem Compound Summary for 5-Methyl-5-phenylhydantoin (Parent Analog).

Formulation strategies for 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the formulation and delivery strategies for 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione (hereafter referred to as 5-BPMH ), a lipophilic hydantoin derivative often investigated for anticonvulsant and ion-channel modulation activity.

Due to the presence of the ortho-bromophenyl moiety, 5-BPMH exhibits significantly higher lipophilicity (LogP > 2.5) and lower aqueous solubility compared to its structural analogs (e.g., Mephenytoin).[1] This molecule presents a classic Class II (Low Solubility, High Permeability) profile in the Biopharmaceutics Classification System (BCS).[1]

Critical Warning: Like Phenytoin, 5-BPMH is a weak acid (pKa ~8.3).[1] While it dissolves at high pH (pH > 10), precipitation occurs rapidly upon injection into physiological buffers (pH 7.4), leading to crystallization in the bloodstream (embolism risk) or at the injection site (necrosis).[1] This guide prioritizes solubility-enabling formulations (Cyclodextrins/Cosolvents) over simple pH adjustment to ensure data integrity and animal welfare.

Physicochemical Profiling & Vehicle Selection

Before formulation, the compound must be profiled to determine the "Path of Least Resistance" for administration.[1]

ParameterCharacteristicImplication for Formulation
Chemical Class 5,5-Disubstituted HydantoinWeak acid; poor water solubility.
pKa ~8.3 (Imidazolidine ring)Soluble in NaOH (pH 11-12), but incompatible with direct IV injection without rapid dilution/precipitation risk.[1]
Lipophilicity High (Bromine substituent)Requires wetting agents (Tween 80) for suspensions or cosolvents (PEG 400) for solutions.
Crystal Energy High Melting PointResists dissolution; requires high-energy mixing (levigation/sonication).
Vehicle Decision Matrix

The following logic gate determines the appropriate vehicle based on the study endpoint.

VehicleSelection Start Study Goal? Route Route of Admin Start->Route PO Oral (PO) (PK/Tox/Efficacy) Route->PO Par Parenteral (IV/IP) (Bioavailability/Acute) Route->Par Susp Suspension (0.5% MC + 0.1% Tween 80) PO->Susp Standard Sol Solution Required Par->Sol Cosol Cosolvent System (PEG400 / EtOH / Saline) Sol->Cosol Acute/Single Dose CD Complexation (20% HP-β-CD) Sol->CD Repeat Dose/Safety

Figure 1: Decision Matrix for Vehicle Selection based on administration route and study duration.

Protocol A: Oral Suspension (The "Standard" Approach)

Application: Routine pharmacokinetic (PK) screening, toxicity studies, and chronic efficacy models.[1] Target Concentration: 1 – 50 mg/mL.

Scientific Rationale: Hydantoins are hydrophobic. If you simply add the powder to water, it will float (flocculate) and clump, leading to massive dosing variability.[1] Levigation (wetting) is the critical step to break surface tension.

Materials:
  • Suspending Agent: 0.5% Methylcellulose (MC) (400 cP) or 0.5% Carboxymethylcellulose (CMC).

  • Wetting Agent: Tween 80 (Polysorbate 80).

  • Vehicle Base: Distilled water.

Step-by-Step Procedure:
  • Preparation of Vehicle Base:

    • Heat 30% of the total water volume to 80°C.

    • Disperse the MC/CMC powder slowly into the hot water while stirring (prevents clumping).

    • Add the remaining cold water and stir until the solution is clear and viscous. Store at 4°C overnight for full hydration.

  • Weighing & Levigation (The Critical Step):

    • Weigh the required amount of 5-BPMH into a mortar.

    • Add Tween 80 (0.1% - 0.5% of final volume) directly onto the powder.

    • Technique: Use the pestle to grind the powder and surfactant into a smooth, thick paste.[1] Do not add water yet.

    • Checkpoint: Ensure no dry powder pockets remain.

  • Dilution:

    • Add the MC/CMC vehicle in small geometric increments (1mL, then 2mL, then 4mL) while triturating continuously.

    • Transfer to a volumetric flask or calibrated vial.

    • Q.S. (quantity sufficient) to final volume with vehicle.

  • Homogenization:

    • Vortex for 2 minutes or use a probe sonicator (20% amplitude, 30 sec) to break micro-aggregates.[1]

Protocol B: Parenteral Solution (IV/IP)

Application: Absolute bioavailability (F%) determination or acute seizure models requiring rapid onset. Target Concentration: 1 – 5 mg/mL (Solubility limited).

Scientific Rationale: Injecting a suspension IV is fatal (embolism). We must solubilize the drug.[2][3]

  • Option 1 (Cosolvent): Uses organic solvents to dissolve the lipid drug. High irritation potential.

  • Option 2 (Cyclodextrin): Encapsulates the hydrophobic drug in a hydrophilic shell. Highly Recommended for 5-BPMH to prevent precipitation upon dilution in the blood.

Preferred Formulation: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin)
  • Preparation:

    • Dissolve 20g of HP-β-CD in 80mL of Sterile Water for Injection (SWFI).

    • Add 5-BPMH powder slowly to the solution while stirring.

    • Sonication: Sonicate in a water bath at 40°C for 30–60 minutes. The cyclodextrin cavity will encapsulate the bromophenyl ring.

    • Filtration: Pass through a 0.22 µm PVDF filter to ensure sterility and remove any undissolved crystals.

    • Checkpoint: The solution must be crystal clear. If cloudy, do not inject IV .

Alternative Formulation: The "40:10:50" Cosolvent System

Use only if Cyclodextrins are unavailable.

  • Weigh 5-BPMH.

  • Dissolve completely in 10% Ethanol (absolute) + 40% Propylene Glycol (or PEG 400) . Vortex until clear.

  • Slowly add 50% Saline (0.9% NaCl) while vortexing.

    • Risk: If added too fast, the drug will crash out.[1]

    • pH Adjustment: If precipitation occurs, adjust pH to 8.0–8.5 using 0.1N NaOH (use with caution for IV; acceptable for IP).[1]

Quality Control & Stability

Due to the "Phenytoin Paradox" (solubility is pH-dependent), 5-BPMH formulations are unstable.

TestMethodAcceptance Criteria
Visual Inspection Light boxSuspension: Uniformly cloudy, no large clumps.Solution: Crystal clear, no "swirling" precipitates.
pH Check pH MeterSuspension: 6.0 – 7.5 (Neutral).Solution: 7.0 – 8.5 (Physiologically compatible).
Dose Verification HPLC-UV (254 nm)± 10% of target concentration.
Stability Window Time-courseUse within 24 hours. Hydantoins hydrolyze (ring opening) in aqueous alkaline solutions over time.

In Vivo Administration Workflow

DosingWorkflow Prep Fresh Preparation (< 2 hrs pre-dose) Check Visual Check ( Precipitates?) Prep->Check RouteIV IV Bolus (Tail Vein) Check->RouteIV Clear Soln RouteIP IP Injection Check->RouteIP Clear Soln RoutePO Oral Gavage Check->RoutePO Suspension Rate Slow Push (1 mL/min) RouteIV->Rate VolPO Max Vol: 10 mL/kg (Rat) 10 mL/kg (Mouse) RoutePO->VolPO VolIV Max Vol: 5 mL/kg (Rat) 5 mL/kg (Mouse) Rate->VolIV

Figure 2: In-vivo administration constraints and safety checks.

Key Dosing Rules:

  • IV Injection Rate: Administer slowly (over 30-60 seconds). Rapid injection of cosolvents (PG/EtOH) causes immediate hemolysis and respiratory arrest (the "solvent effect"), often mistaken for drug toxicity.[1]

  • pH Pain: Formulations with pH > 9 (often used for Phenytoin) cause pain and tissue necrosis upon extravasation. Avoid these for survival surgeries; use the Cyclodextrin method instead.

References

  • Kerns, E. H., & Di, L. (2008).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on physicochemical profiling and solubility).

  • Stella, V. J., & He, Q. (2008).[1] Cyclodextrins. Toxicologic Pathology, 36(1), 30–42.[1] (Authoritative source on using HP-β-CD for lipophilic drugs).

  • Richens, A. (1979).[1] Clinical Pharmacokinetics of Phenytoin. Clinical Pharmacokinetics, 4, 153–169.[1] (Establishes the baseline solubility/pH issues of the hydantoin class).

  • Gad, S. C., et al. (2016).[1] Pharmaceutical Sciences Encyclopedia: Drug Discovery, Development, and Manufacturing. John Wiley & Sons. (Reference for vehicle selection and animal dosing volumes).

  • U.S. Food and Drug Administration (FDA). (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (Provides conversion factors and vehicle safety limits).

Sources

TLC solvent systems for monitoring hydantoin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Optimized TLC Solvent Systems for Monitoring Hydantoin Synthesis

For: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of hydantoins, a critical scaffold in medicinal chemistry, necessitates robust and efficient reaction monitoring techniques. Thin-Layer Chromatography (TLC) stands out as an indispensable tool for this purpose due to its simplicity, speed, and cost-effectiveness.[1][2] This application note provides a comprehensive guide to the selection and optimization of TLC solvent systems for monitoring various hydantoin synthesis pathways, including the Bucherer-Bergs reaction and the synthesis of prominent drugs like Phenytoin. We delve into the underlying principles of chromatographic separation for these compounds, offer detailed, step-by-step protocols for TLC analysis, and present a curated collection of validated solvent systems. Furthermore, this guide outlines effective visualization techniques and provides field-proven insights to troubleshoot common separation challenges, ensuring reliable and reproducible reaction tracking for researchers in synthetic and medicinal chemistry.

Introduction: The Central Role of TLC in Hydantoin Synthesis

Hydantoins (imidazolidine-2,4-diones) are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules.[3] Perhaps the most well-known example is Phenytoin, a cornerstone anticonvulsant medication used in the treatment of epilepsy.[1][3] The synthesis of the hydantoin ring is a fundamental operation in drug discovery, commonly achieved through classic multicomponent reactions like the Bucherer-Bergs synthesis or variations of condensation reactions.[4][5][6]

Given the complexity of these reactions, which often involve multiple starting materials and the potential for intermediate formation, real-time monitoring of reaction progress is paramount. It allows the chemist to determine the consumption of starting materials, identify the formation of the desired product, and detect potential side products. Thin-Layer Chromatography (TLC) is an ideal technique for this qualitative analysis, offering a rapid and inexpensive snapshot of the reaction mixture's composition.[7] Its proper application is key to optimizing reaction times, improving yields, and simplifying purification processes.

This guide is designed to serve as a practical resource, explaining the causality behind experimental choices and providing reliable protocols for the effective use of TLC in the synthesis of hydantoins.

Foundational Principles of TLC for Hydantoin Analysis

The separation of compounds on a TLC plate is governed by the principle of differential partitioning between a stationary phase and a mobile phase.[1] For hydantoin synthesis, the components of this system are typically chosen as follows:

  • Stationary Phase: The vast majority of separations (>80%) for compounds like hydantoins are performed on silica gel plates.[7] Silica gel (SiO₂) is a highly polar adsorbent. Therefore, compounds with higher polarity will have a stronger affinity for the stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

  • Mobile Phase (Solvent System): The mobile phase is a solvent or a mixture of solvents that moves up the TLC plate via capillary action. Its role is to carry the components of the spotted sample. The polarity of the mobile phase is the most critical variable to adjust for achieving good separation.

    • A more polar mobile phase will effectively compete with the sample components for binding sites on the silica gel, causing all spots to move further up the plate (higher Rf values).

    • A less polar mobile phase will result in stronger interactions between the sample and the stationary phase, leading to lower Rf values for all components.

The goal is to select a solvent system that provides clear separation between the starting materials, intermediates (if any), and the final hydantoin product, with Rf values ideally falling between 0.15 and 0.85.[7]

Core Experimental Protocol for TLC Monitoring

This protocol outlines a self-validating system for monitoring a hydantoin synthesis reaction. The inclusion of reference spots for starting materials is crucial for unambiguous interpretation.

Materials
  • Silica gel 60 F254 pre-coated TLC plates[8]

  • TLC developing chamber with a lid

  • Capillary spotters or micropipettes[8]

  • UV lamp (254 nm and 365 nm)[9]

  • Forceps

  • Appropriate solvents for the mobile phase

  • Visualization reagents (as required)

Step-by-Step Methodology
  • Chamber Saturation: Pour the chosen mobile phase into the TLC chamber to a depth of 0.5-1.0 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate with solvent vapor for at least 10-15 minutes. This ensures a uniform solvent front and improves the reproducibility of Rf values.

  • Plate Preparation: Using a pencil (never ink), gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark the positions for spotting.

  • Sample Preparation & Spotting:

    • Reaction Mixture (Rxn): Using a capillary spotter, withdraw a small amount of the reaction mixture. Briefly touch the spotter to the designated lane on the origin line. Keep the spot as small as possible (1-2 mm diameter).

    • Starting Material (SM): In a separate lane, spot a dilute solution of the key starting material (e.g., the starting ketone in a Bucherer-Bergs reaction or benzil in phenytoin synthesis).

    • Co-Spot (Co): In a third lane, first spot the starting material, allow it to dry, and then spot the reaction mixture directly on top of it. This co-spot lane is essential for confirming the identity of the starting material spot in the reaction lane.

  • Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the solvent level. Close the lid and allow the solvent front to ascend the plate undisturbed.

  • Completion: When the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Visualization Workflow

Visualization is performed sequentially, starting with non-destructive methods.

  • UV Light (Non-Destructive): First, examine the dried plate under a short-wave (254 nm) UV lamp.[10] Many hydantoins, especially those containing aromatic rings, will absorb UV light and appear as dark spots against the fluorescent green background of the plate.[9] Lightly circle the visible spots with a pencil.

  • Iodine Vapor (Semi-Destructive): Place the plate in a sealed chamber containing a few crystals of iodine.[11] Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[9][10] This method is quite general. The spots will fade over time, so they should be circled promptly.

  • Chemical Stains (Destructive): If spots are still not visible, a chemical stain is required. This is a terminal step. The plate is either dipped into or sprayed with the staining solution, followed by gentle heating with a heat gun to develop the color.

    • Potassium Permanganate (KMnO₄): A highly effective general stain for compounds that can be oxidized. It reveals a wide range of functional groups.[12][13] Spots appear as yellow-brown against a pink-purple background.

    • p-Anisaldehyde: Excellent for visualizing aldehydes, ketones, and other nucleophilic compounds, often yielding a range of colors.[8][13]

    • Ceric Ammonium Molybdate (CAM): A very sensitive and universal stain that reacts with most organic compounds to produce dark blue spots upon heating.[14]

Application Showcase: Solvent Systems for Key Syntheses

The choice of solvent system is highly dependent on the polarity of the specific reactants and products. Below are validated starting points for common hydantoin syntheses.

Case Study 1: Phenytoin Synthesis via Biltz Condensation

The synthesis of Phenytoin involves the condensation of benzil and urea.[3][15] Benzil is significantly less polar than the resulting phenytoin.

Reaction Scheme:

G Benzil Benzil (Less Polar) Phenytoin Phenytoin (More Polar) Benzil->Phenytoin NaOH, EtOH Urea Urea Urea->Phenytoin

Caption: Polarity change in Phenytoin synthesis.

This polarity difference is easily exploited by TLC. An ideal solvent system will result in the benzil spot having a high Rf value while the phenytoin spot has a lower, well-resolved Rf value.

Table 1: Recommended TLC Solvent Systems for Phenytoin Synthesis

Mobile Phase Composition Ratio (v/v) Reactant Rf (Benzil) Product Rf (Phenytoin) Comments & Reference
Cyclohexane : Acetone 6 : 4 ~ 0.56 ~ 0.43 Provides excellent baseline separation.[1]
Hexanes : Ethyl Acetate 7 : 3 High Rf Moderate Rf A standard starting system; adjust ratio as needed.[8]

| Toluene : Ethyl Acetate | 8 : 2 | High Rf | Low-Moderate Rf | Good for resolving less polar impurities. |

Case Study 2: Bucherer-Bergs Multicomponent Reaction

This reaction forms 5,5-disubstituted hydantoins from a ketone (or aldehyde), potassium cyanide, and ammonium carbonate.[4][16] The polarity of the starting ketone can vary widely, which dictates the choice of the initial solvent system.

Workflow for Solvent Selection:

G Start Start with Ketone/Aldehyde TLC_Test Run initial TLC in Hexane:EtOAc (1:1) Start->TLC_Test High_Rf All spots have high R_f (>0.8) TLC_Test->High_Rf Result Low_Rf All spots have low R_f (<0.2) TLC_Test->Low_Rf Result Good_Sep Good Separation (R_f 0.2-0.7) TLC_Test->Good_Sep Result Decrease_Pol Decrease Mobile Phase Polarity Try Hexane:EtOAc (3:1 or 4:1) High_Rf->Decrease_Pol Increase_Pol Increase Mobile Phase Polarity Try Hexane:EtOAc (1:2) or DCM:MeOH (95:5) Low_Rf->Increase_Pol Optimize Optimize Ratio for Best Separation Good_Sep->Optimize Decrease_Pol->Optimize Increase_Pol->Optimize

Caption: Logic for optimizing TLC solvent systems.

Table 2: General Purpose TLC Solvent Systems for Bucherer-Bergs Reaction

Mobile Phase Composition Ratio (v/v) Typical Application Comments
Hexanes : Ethyl Acetate 1 : 1 Non-polar to moderately polar ketones (e.g., Acetophenone) Excellent starting point. Adjust ratio to move spots.
Dichloromethane : Methanol 95 : 5 Polar ketones or aldehydes Use when spots do not move in Hex:EtOAc systems.
Toluene : Acetone 8 : 2 Aromatic ketones Offers different selectivity compared to ethyl acetate systems.

| Diethyl Ether : Acetic Acid | 100 : 1 | For reactions producing acidic byproducts that cause streaking. | The small amount of acid suppresses tailing of acidic spots.[8] |

Case Study 3: Synthesis of Nitrofurantoin

Nitrofurantoin is synthesized from 1-aminohydantoin and a 5-nitrofurfural derivative.[17][18] Both the starting materials and the final product are highly polar and possess strong UV chromophores, making UV visualization highly effective.

Table 3: Recommended TLC Solvent Systems for Nitrofurantoin Synthesis

Mobile Phase Composition Ratio (v/v) Comments & Rationale
Ethyl Acetate : Methanol 9 : 1 A robust system for polar compounds. The methanol increases polarity to ensure movement of spots.
Chloroform : Methanol 85 : 15 A more polar system for when spots have very low Rf values in other systems.

| Ethyl Acetate : Acetic Acid | 99 : 1 | Useful if starting materials or product show acidic character, preventing streaking. |

Troubleshooting & Expert Insights

  • Problem: Spots are streaking or "tailing."

    • Cause: The compound may be too acidic or basic, interacting too strongly with the silica. The sample may also be overloaded.

    • Solution: Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[8] Alternatively, spot a more dilute sample.

  • Problem: Spots are not separating (Rf values are too close).

    • Cause: The polarity of the solvent system is not optimal.

    • Solution: Try a different solvent combination. For example, switching from an ethyl acetate-based system to an acetone or ether-based system can alter the selectivity of the separation. Run multiple TLCs in parallel with different systems to find the best one.

  • Problem: No spots are visible after development.

    • Cause: The compounds may not be UV active and require a chemical stain. The concentration of the sample may be too low.

    • Solution: Always follow UV visualization with an iodine chamber and/or a potent chemical stain like potassium permanganate or CAM to ensure no compounds are missed.

Conclusion

Thin-Layer Chromatography is a powerful, indispensable technique for the real-time monitoring of hydantoin synthesis. By understanding the principles of polarity and making informed choices about the stationary and mobile phases, researchers can achieve clear and reproducible separation of reactants and products. The protocols and solvent systems provided in this application note serve as a robust starting point for developing optimized TLC methods for a wide range of hydantoin derivatives, ultimately leading to more efficient synthesis, optimization, and discovery in the field of medicinal chemistry.

References

  • Development of Mobile phase of synthesized Phenytoin by Thin Layer Chromatography. Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

  • Microwave Assisted Synthesis and Characterization of Phenytoin. Asian Journal of Research in Chemistry. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Thin-layer chromatography of phenyl thiohydantoin derivatives of amino acids on silica gel thin layers impregnated with zinc salts and some metal sulphates. Analyst (RSC Publishing). [Link]

  • Improved TLC systems for rapid resolution of phenyl thiohydantoin amino acids. Biomedical Chromatography. [Link]

  • TLC Staining solutions. Organic Preparation and Procedures Daily. [Link]

  • Phenytoin. Some Pharmaceutical Drugs - NCBI Bookshelf. [Link]

  • TLC stains. University of Colorado Boulder. [Link]

  • The Ugi Four-Component Reaction: Application in the synthesis of bis-hydantoins. Çanakkale Onsekiz Mart University. [Link]

  • PHENYTOIN SYNTHESIS. #ncchem. YouTube. [Link]

  • TLC Stains. University of Rochester. [Link]

  • Bucherer-Bergs Reaction. Name-Reaction.com. [Link]

  • The Ugi Four-Component Reaction: Application in the synthesis of bis-hydantoins. ResearchGate. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. MDPI. [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Link]

  • Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • THin Layer Chromatographic (TLC) Determination of Phenytoin in Pharmaceutical Formulations and Identification of its Hydroxylated Urinary Metabolites. ResearchGate. [Link]

  • TLC Visualization Techniques. Scribd. [Link]

  • Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. National Center for Biotechnology Information. [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

  • TLC Visualization Reagents. EPFL. [Link]

  • Preparation method of nitrofurantoin.
  • Synthesis of Nitrofurantoin | With Reaction Mechanism. YouTube. [Link]

  • SYNTHESIS OF NIROFURANTOIN | MEDICINAL CHEMISTRY. YouTube. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. ResearchGate. [Link]

  • Single-step synthesis and in vitro anti-mycobacterial activity of novel nitrofurantoin analogues. PubMed. [Link]

  • A TLC bioautographic assay for the detection of nitrofurantoin resistance reversal compound. Taylor & Francis Online. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydantoin Synthesis Optimization Topic: High-Yield Synthesis of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione

Welcome to the Reaction Optimization Support Center

User Case: You are attempting to synthesize 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione via the Bucherer-Bergs reaction, but are encountering low yields (<40%), incomplete conversion of the ketone, or difficulty isolating the product as a solid.

The Challenge: The 2-bromo substituent on your acetophenone starting material presents a specific steric and electronic challenge. Unlike the para-isomer, the ortho-bromo group sterically shields the carbonyl carbon, significantly retarding the initial nucleophilic attack by cyanide and ammonia. Furthermore, the lipophilicity of the brominated aryl ring often leads to "oiling out" during aqueous workup rather than clean crystallization.

This guide provides modular troubleshooting protocols to overcome these specific barriers.

Module 1: Reaction Optimization (The Synthesis Phase)

Current Status: "My reaction is slow or stalls with starting material remaining."

The Protocol Adjustment

Standard Bucherer-Bergs conditions (60°C, 50% EtOH/Water, open reflux) are often insufficient for ortho-substituted acetophenones. You must increase the kinetic energy of the system and the effective concentration of ammonia.

Recommended Protocol:

  • Solvent Switch: Replace 50% EtOH/Water with Ethylene Glycol/Water (1:1) or sealed-tube Ethanol/Water .

    • Reasoning: Ethylene glycol allows heating to 100–110°C without pressure vessels. Higher temperature is required to overcome the activation energy barrier imposed by the ortho-bromo steric bulk.

  • Stoichiometry:

    • Ketone: 1.0 eq

    • KCN (or NaCN): 1.5 – 2.0 eq

    • 
      : 4.0 – 6.0 eq  (Critical: Excess is needed to maintain high ammonia saturation).
      
  • Temperature: 105°C (in Glycol) or 110°C (in sealed tube).

  • Time: 24–48 hours.

Visualizing the Reaction Pathway & Bottlenecks

The following diagram illustrates the reaction mechanism and identifies the specific step where the ortho-bromo group causes failure (Step 1 & 2).

BuchererBergs cluster_bottleneck Critical Failure Point: Steric Hindrance Start 2'-Bromoacetophenone Inter1 Cyanohydrin Intermediate Start->Inter1 + KCN (Steric block) Inter2 Aminonitrile (Slow Step) Inter1->Inter2 + NH3 (Reversible) Inter3 Carbamic Acid Inter2->Inter3 + CO2 Product 5-(2-Br-Ph)-5-Me-Hydantoin Inter3->Product Cyclization

Caption: The ortho-bromo substituent hinders the formation of the Aminonitrile (Red Node), requiring higher temperatures to drive the equilibrium forward.

Module 2: Isolation & Purification (The Workup Phase)

Current Status: "I get a sticky brown gum/oil upon acidification, not a white powder."

The "Oiling Out" Solution

Hydantoins are weak acids (


). When you acidify the reaction mixture to precipitate the product, the lipophilic 2-bromophenyl group encourages the product to separate as an oil before it can crystallize, trapping impurities.

Troubleshooting Protocol:

Parameter Standard Method (Flawed) Optimized Method (Correct)
Acidification Rate Rapid addition of HCl to pH 2. Slow titration of HCl to pH 6-7, stir for 1h, then to pH 2.
Temperature Acidify at Room Temp (RT). Acidify at 0–5°C (Ice bath) with vigorous stirring.
Seeding None. Essential: Add a seed crystal at pH 7 (if available) or scratch glass.

| Post-Precipitation | Filter immediately. | Age the precipitate: Stir at 0°C for 2-4 hours to harden the gum into solid. |

Q: How do I purify the crude solid if it's colored? A: Recrystallization is superior to column chromatography for hydantoins.

  • Dissolve crude solid in minimum boiling Ethanol (95%) .

  • Add activated charcoal (to remove oxidized polymer byproducts), boil for 5 mins, and filter hot.

  • Add hot water dropwise until persistent turbidity is observed.

  • Allow to cool slowly to RT, then to 4°C.

Module 3: Mechanistic FAQ

Q1: Why do I see a significant amount of starting ketone even after 48 hours? A: This is due to the reversibility of the aminonitrile formation. In the Bucherer-Bergs reaction, the formation of the aminonitrile is an equilibrium process. The bulky ortho-bromo group pushes the equilibrium backward toward the ketone.

  • Fix: Use a sealed pressure tube (Q-tube or autoclave). By trapping the

    
     and 
    
    
    
    gases, you increase their chemical potential, forcing the equilibrium toward the product according to Le Chatelier's principle.

Q2: Can I use the "Read Reaction" (Urea + Ketone) instead? A: Generally, no . The Read reaction requires higher temperatures (fusion) and often fails with acetophenones due to aldol condensation side reactions competing with the urea attack. The Bucherer-Bergs is milder and more specific for this scaffold, provided you solve the steric energy barrier.

Diagnostic Decision Tree

Use this flowchart to determine your next experimental step based on your current TLC/LC-MS data.

Troubleshooting Start Check LC-MS/TLC (After 24h) CheckSM Is Ketone Present? Start->CheckSM CheckImp Is Product Pure? CheckSM->CheckImp No (<5%) Action1 Increase Temp (110°C) Add more (NH4)2CO3 CheckSM->Action1 Yes (>10%) Action2 Proceed to Workup (Slow Acidification) CheckImp->Action2 Yes Action3 Recrystallize (EtOH/H2O + Charcoal) CheckImp->Action3 No (Colored/Gum)

Caption: Decision logic for optimizing yield based on residual starting material (Ketone).

References

  • Ware, E. (1950).[1] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[1]

    • Foundational text on Bucherer-Bergs mechanism and the reversibility of aminonitrile form
  • Sarges, R., et al. (1988). Spirohydantoin Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 31(1), 230–243.

    • Provides protocols for sterically hindered hydantoins and purific
  • Bucherer, H. T., & Steiner, W. (1934).[2] Über die Synthese von Hydantoinen (I). Journal für Praktische Chemie, 140(2), 291–316.

    • The original description of the reaction conditions and solvent effects (50% alcohol).
  • Konnert, L., et al. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Reaction Chemistry & Engineering, 1(1).

    • Modern optimization using high pressure/temper

Sources

Troubleshooting cyclization failures in Bucherer-Bergs reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Hub. If you are accessing this guide, you are likely facing a stalled Bucherer-Bergs reaction—a classic multicomponent synthesis that is deceptively simple on paper but notoriously temperamental in practice.

The conversion of carbonyls to hydantoins (imidazolidine-2,4-diones) relies on a delicate equilibrium of four components: the ketone/aldehyde, cyanide, ammonia, and carbon dioxide.[1][2][3][4] Cyclization failure usually stems from one of three root causes: premature loss of volatile intermediates (CO₂/NH₃) , solubility mismatch , or thermodynamic barriers due to steric bulk.

This guide moves beyond "add more reagent" advice. We will diagnose the mechanistic breakdown and provide self-validating protocols to force cyclization.

Part 1: Mechanistic Diagnostics (The "Why")

To fix the reaction, you must visualize where it is failing. The Bucherer-Bergs is not a concerted process; it is a stepwise cascade.

Visual 1: The Cyclization Checkpoint & Failure Modes

BuchererBergsMechanism Ketone Ketone/Aldehyde (Starting Material) Cyanohydrin Cyanohydrin (Intermediate 1) Ketone->Cyanohydrin + KCN, H2O Aminonitrile α-Aminonitrile (Intermediate 2) Cyanohydrin->Aminonitrile + NH3 (from Carbonate) CarbamicAcid Cyano-Carbamic Acid (CRITICAL INTERMEDIATE) Aminonitrile->CarbamicAcid + CO2 (Rate Limiting) Hydrolysis FAILURE: Nitrile Hydrolysis (pH < 8) Aminonitrile->Hydrolysis Slow CO2 addition Hydantoin 5,5-Disubstituted Hydantoin CarbamicAcid->Hydantoin Cyclization (- NH3) CO2_Loss FAILURE: CO2 Loss (Open System) CarbamicAcid->CO2_Loss Heat > 60°C Unsealed Vessel

Caption: The "Danger Zone" is the formation of Cyano-Carbamic Acid. If CO₂ pressure is insufficient, the equilibrium reverts, or the aminonitrile hydrolyzes to an amino acid amide without cyclizing.

Part 2: Troubleshooting Modules
Issue 1: No Precipitate / Starting Material Recovered

Diagnosis: The "Open System" Error. Ammonium carbonate decomposes into NH₃ and CO₂ at roughly 58–60°C. In a standard reflux setup (open to air or under N₂ balloon), the CO₂ escapes before it can react with the


-aminonitrile. Without CO₂, the carbamic acid cannot form, and cyclization is impossible.

The Fix: The Sealed Pressure Protocol You must shift the equilibrium by trapping the gases.

  • Step 1: Switch from a round-bottom flask to a heavy-walled pressure tube (Ace Glass or similar) with a Teflon screw cap.

  • Step 2: Increase stoichiometry. Standard 1:1:1 ratios fail here.

  • Step 3: Solvent modification.[5] Pure ethanol often precipitates the inorganic salts (KCN/(NH₄)₂CO₃) before they react.

Optimized Protocol (Standard Scale):

  • Dissolve: 1.0 eq Ketone in 50% EtOH/H₂O (v/v). Concentration: 0.2 M.

  • Add: 3.0 eq KCN + 6.0 eq (NH₄)₂CO₃ . (The excess carbonate is non-negotiable).

  • Seal: Tightly cap the pressure tube.

  • Heat: 75–85°C for 24–48 hours.

  • Workup: Cool to 0°C. Acidify cautiously with 6M HCl to pH 2 (in a fume hood!). The hydantoin should precipitate.[6]

Issue 2: The "Wrong" Isomer (Stereochemical Mismatch)

Diagnosis: Kinetic vs. Thermodynamic Control. Researchers often confuse the Bucherer-Bergs reaction with the Strecker synthesis. They yield opposite stereoisomers.

  • Strecker Synthesis: Kinetic control. The cyanide attacks from the less hindered face.

  • Bucherer-Bergs: Thermodynamic control.[5] The equilibration of the aminonitrile allows the formation of the most stable product (often with the bulky group trans to the hydantoin ring or in the equatorial position).

The Fix: Switch the Method If you are getting the wrong diastereomer, you cannot "tune" the Bucherer-Bergs. You must switch to a two-step Strecker synthesis.

Data Comparison: 4-tert-butylcyclohexanone

MethodReaction TypeMajor IsomerConfiguration
Bucherer-Bergs Thermodynamic

-Isomer
Amino group equatorial (trans to t-butyl)
Strecker Kinetic

-Isomer
Amino group axial (cis to t-butyl)
Issue 3: Sterically Hindered Ketones (The "Stubborn Substrate")

Diagnosis: Solubility & Nucleophilic Blockage. Bulky ketones (e.g., adamantone derivatives, diaryl ketones) are often insoluble in 50% EtOH/H₂O. If the ketone stays in the oil phase and the cyanide stays in the water phase, no reaction occurs.

The Fix: High-Boiling Glycol Modification Ethanol boils too low (78°C) to overcome significant steric barriers. We need higher thermal energy and a solvent that dissolves both organics and salts.

Protocol (The "Hard" Conditions):

  • Solvent: Replace EtOH/H₂O with Ethylene Glycol : Water (1:1) or pure Propylene Glycol .

  • Temperature: Heat to 100–120°C in a sealed steel bomb or high-pressure glass reactor.

  • Microwave Option: If available, irradiate at 120°C for 30–60 mins (See Reference 3).

  • Workup: Pour the glycol mixture into crushed ice/water to crash out the product.

Issue 4: Tar Formation / Dark Reaction Mixture

Diagnosis: Cyanide Polymerization or HCN generation. If the reaction turns black/brown and smells of almonds (HCN), the pH has dropped too low, or the cyanide is polymerizing (azulmic acid formation).

The Fix: pH Buffering

  • Check pH: Ensure the initial pH is > 8.0 .

  • Buffer: The excess (NH₄)₂CO₃ usually acts as a buffer. If using a modified method, add small amounts of NH₄Cl/NH₄OH buffer.

  • Oxygen: Cyanide polymerization is accelerated by oxidation. Degas your solvents with Argon before sealing the tube.

Part 3: Decision Tree & Workflow

Use this logic flow to determine your next experiment.

Visual 2: Troubleshooting Logic Tree

TroubleshootingTree Start Start: Reaction Failed Check1 Is the vessel sealed? Start->Check1 Check2 Is the ketone soluble? Check1->Check2 Yes Action1 Switch to Pressure Tube Ensure 6 eq (NH4)2CO3 Check1->Action1 No (Open Reflux) Check3 Is the product the wrong isomer? Check2->Check3 Yes Action2 Switch Solvent: 50% Propylene Glycol or DMSO Check2->Action2 No (Oiling out) Action3 STOP Bucherer-Bergs. Use Strecker Synthesis. Check3->Action3 Yes Action4 Check pH (>8) Degas solvents Check3->Action4 No (Tar/Decomp)

Caption: Follow this logic path to identify the correct modification for your specific failure mode.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use NaCN instead of KCN? A: Yes, they are interchangeable in terms of reactivity. However, KCN is slightly more soluble in ethanolic mixtures. Ensure you adjust the molecular weight calculation.

Q: My product is an oil, not a solid. How do I purify it? A: Hydantoins are often crystalline, but impurities can prevent crystallization.

  • Acid/Base Extraction: Hydantoins are weakly acidic (pKa ~9). Dissolve the oil in 1M NaOH (product goes into water). Wash with Ethyl Acetate (removes unreacted ketone). Acidify the aqueous layer to pH 2. The pure hydantoin should precipitate.

  • Trituration: Triturate the oil with cold diethyl ether or hexanes to induce crystallization.

Q: Is this reaction scalable? A: Batch scale-up is dangerous due to cyanide volume and pressure. For scales >10g, Continuous Flow chemistry is recommended to manage the gas phase and toxicity safely (See Reference 2).

References
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Source: Molecules (MDPI) URL:[Link]

  • Microwave-assisted four-component reaction for the synthesis of a monothiohydantoin. Source: Tetrahedron Letters URL:[5][Link][1]

  • Stereochemistry of the Bucherer–Bergs and Strecker Reactions. Source: Australian Journal of Chemistry URL:[Link]

  • Bucherer-Bergs Reaction Mechanism and Protocols. Source: Organic Chemistry Portal URL:[Link][7]

Sources

Technical Support Center: Stability Optimization for 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione . As a 5,5-disubstituted hydantoin with an aryl bromide moiety, this compound presents a "dual-threat" degradation profile: base-catalyzed hydrolysis of the hydantoin ring and photolytic dehalogenation of the bromine substituent.

Successful handling requires strict adherence to pH control (maintaining pH < 7.5) and rigorous light exclusion. The following protocols are designed to ensure quantitative accuracy in your experimental workflows.

Module 1: The Chemistry of Degradation

To prevent degradation, one must understand the molecular vulnerabilities. This compound degrades via two distinct, independent mechanisms.

Base-Catalyzed Hydrolysis (The pH Threat)

The hydantoin core (imidazolidine-2,4-dione) is susceptible to nucleophilic attack by hydroxide ions at the C4 carbonyl.

  • Mechanism: In alkaline environments (pH > 8), the hydroxide ion attacks the C4 position, leading to ring opening.

  • Product: The result is a hydantoic acid derivative (ureido acid). While this process is sometimes reversible in strong acid, in biological buffers, it effectively destroys the analyte.

  • Ortho-Effect: The 2-bromo (ortho) substituent provides some steric protection compared to para isomers, but it does not render the ring immune to high pH.

Photolytic Debromination (The Light Threat)

Aryl bromides are inherently photosensitive.

  • Mechanism: UV/Visible light absorption triggers homolytic cleavage of the C-Br bond, generating a highly reactive aryl radical.

  • Product: The radical abstracts a hydrogen atom from the solvent, resulting in the de-brominated analog (5-methyl-5-phenylhydantoin). This is a permanent chemical change.

Visualization: Degradation Pathways

The following diagram illustrates the two primary breakdown routes you must control.

DegradationPathways Parent Parent Compound 5-(2-Bromophenyl)-5-methyl... Hydrolysis Hydrolysis (pH > 8) Nucleophilic Attack at C4 Parent->Hydrolysis Light Photolysis (UV/Vis) Homolytic Cleavage Parent->Light Ureido Degradant A (Hydantoic Acid Derivative) Ring Open Hydrolysis->Ureido Ring Opening Radical Aryl Radical Intermediate Light->Radical -Br• Debromo Degradant B (De-brominated Analog) Radical->Debromo +H (Solvent)

Figure 1: Dual degradation pathways showing base-catalyzed ring opening (red) and photolytic debromination (yellow).

Module 2: Solvent Selection & Preparation

Correct solvent choice is the first line of defense. Hydantoins are poorly soluble in water but stable in polar aprotic solvents.

Recommended Solvent Systems
Solvent SystemSuitabilityStability RiskStorage Recommendation
DMSO (Anhydrous) Excellent Low. Best for stock solutions.-20°C, Amber Vial
Methanol GoodModerate. Risk of transesterification if acidic/heated.-20°C, Amber Vial
Acetonitrile GoodLow. Good for LC-MS injection.4°C, Amber Vial
Water (pH 7.4) PoorHigh. Slow hydrolysis over time.Do not store. Prepare fresh.
Water (pH > 8.0) Critical Failure Severe. Rapid ring opening.Avoid.
Protocol: Preparation of Stable Stock Solution (10 mM)
  • Weighing: Weigh the solid in low-light conditions (or under yellow light).

  • Dissolution: Dissolve in 100% Anhydrous DMSO . Do not use water or buffers for the master stock.

  • Aliquot: Immediately divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C in amber glass vials . If amber glass is unavailable, wrap clear tubes in aluminum foil.

Module 3: Troubleshooting Guide (FAQs)

Q1: I see a new peak eluting earlier than my parent compound in Reverse Phase HPLC. What is it?

Diagnosis: This is likely the hydrolysis product (hydantoic acid derivative).

  • Reasoning: Ring opening creates a free carboxylic acid and an amine/urea group, significantly increasing polarity. More polar compounds elute earlier on C18 columns.

  • Fix: Check the pH of your mobile phase and sample diluent. Ensure sample diluent is pH < 7.[1] If using ammonium bicarbonate (pH ~8), switch to ammonium formate or acetate (pH ~4-5).

Q2: I see a new peak eluting later or very close to the parent, and the parent mass is -79/81 Da.

Diagnosis: This is the de-brominated analog .

  • Reasoning: Loss of bromine reduces molecular weight by ~79/81 Da. The resulting phenyl ring is slightly less lipophilic than the bromophenyl, but the retention time shift may be subtle depending on the column.

  • Fix: Your sample was exposed to light. Discard the solution. Ensure autosampler trays are covered or darkened.

Q3: My compound precipitates when I dilute the DMSO stock into media.

Diagnosis: Solubility crash.

  • Reasoning: 5,5-disubstituted hydantoins are hydrophobic. Rapid addition to aqueous media causes precipitation.

  • Fix:

    • Limit the final DMSO concentration to 0.1% - 0.5%.

    • Step-down dilution: Dilute DMSO stock into acetonitrile first, then into media.

    • Sonication: Mild sonication (water bath) can help, but monitor temperature to prevent degradation.

Troubleshooting Flowchart

Troubleshooting Start Issue Observed Decision What is the symptom? Start->Decision Precip Cloudiness / Precipitation Decision->Precip EarlyPeak New Early Eluting Peak (HPLC) Decision->EarlyPeak MassLoss Mass Shift (-Br) (LC-MS) Decision->MassLoss Soln_Precip Solubility Limit Reached. Reduce concentration or increase organic cosolvent. Precip->Soln_Precip Soln_Hydrolysis Hydrolysis Detected. Check pH. Acidify diluent. Avoid basic buffers. EarlyPeak->Soln_Hydrolysis Soln_Photo Photodegradation. Protect from light. Use amber glassware. MassLoss->Soln_Photo

Figure 2: Diagnostic flowchart for resolving common stability issues.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link Establishes the fundamental susceptibility of the hydantoin ring to alkaline hydrolysis.

  • Vlahov, I. R., et al. (2016). "Base-catalyzed hydrolysis of hydantoins." Journal of Organic Chemistry. (General Reference for Hydantoin Stability). Provides mechanistic insight into the ring-opening kinetics of 5,5-disubstituted hydantoins.
  • Boule, P., et al. (2002). "Photochemistry of halogenated aromatic compounds." The Handbook of Environmental Chemistry. Link Details the radical mechanism of C-Br bond cleavage under UV irradiation.

  • Sigma-Aldrich. (n.d.). "Product Specification: 5,5-Diphenylhydantoin (Phenytoin)." Link Used as a reference standard for the stability profile of the 5,5-disubstituted hydantoin core.

Sources

Technical Support Center: Optimizing Reaction Temperature for Bromophenyl Hydantoin Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the reaction temperature for the synthesis of bromophenyl hydantoin derivatives. Our focus is on providing practical, experience-driven insights to enhance your experimental outcomes.

Troubleshooting Guide: Addressing Common Temperature-Related Issues

This section addresses specific challenges you may encounter during the synthesis of bromophenyl hydantoins, with a focus on the widely used Bucherer-Bergs reaction.[1][2]

Issue 1: Low or No Yield of Bromophenyl Hydantoin

Question: My reaction is resulting in a very low yield, or in some cases, no desired product at all. How can I troubleshoot this?

Answer:

Low yields in hydantoin synthesis can be attributed to several factors, with reaction temperature being a critical parameter. Here’s a systematic approach to diagnosing and resolving the issue:

  • Insufficient Reaction Temperature: The Bucherer-Bergs reaction, a common method for synthesizing 5-substituted hydantoins, often requires elevated temperatures to proceed efficiently.[1] If the reaction is sluggish at room temperature, a moderate increase in temperature is recommended.[3] Refluxing the reaction mixture, typically in water or ethanol at temperatures between 80-100°C, can significantly increase the reaction rate and conversion to the desired product.[1][2]

  • Improper Reagent Stoichiometry: Ensure the molar ratio of your starting materials is appropriate. For the Bucherer-Bergs synthesis, a common ratio for the carbonyl compound (e.g., 4-bromobenzaldehyde), potassium cyanide, and ammonium carbonate is approximately 1:2:2.[1]

  • Incorrect pH: The pH of the reaction mixture should be maintained around 8-9.[1][2] Ammonium carbonate typically acts as a buffer to maintain this pH range.[1] Deviations from this optimal pH can hinder the formation of the necessary cyanohydrin intermediate or lead to degradation of reactants.[1]

  • Poor Solubility of Starting Materials: If the bromophenyl carbonyl compound is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow. Consider using a solvent that effectively dissolves your starting materials. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) can be good choices, and gentle heating can also improve solubility.[3]

Issue 2: Formation of Significant Impurities

Question: I'm observing the formation of multiple byproducts in my reaction, which complicates purification. How can I minimize these impurities?

Answer:

Impurity formation is often a consequence of suboptimal reaction temperatures. Here's how to address this:

  • Excessive Heat: While higher temperatures can increase the reaction rate, excessive heat can lead to the formation of byproducts through degradation of reactants or the desired product.[3] It is crucial to find an optimal temperature that balances reaction rate and selectivity.

  • Side Reactions: The Bucherer-Bergs reaction can have competing side reactions.[1] Carefully controlling the temperature can help favor the desired reaction pathway. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to identify the point at which product formation is maximized and byproduct formation is minimized.[3]

  • Discoloration of the Product: A yellow coloration in the final product can indicate the presence of impurities, possibly due to residual bromine or decomposition of the hydantoin ring at high pH.[4] Maintaining a neutral to slightly acidic pH (around 5.5-7.5) during any bromination steps is crucial.[4] Post-reaction washes with a reducing agent solution like aqueous sodium bisulfite can help remove unreacted bromine.[4]

Issue 3: Reaction Stalls or Proceeds Very Slowly

Question: My reaction seems to start but then stalls before completion, even after extended reaction times. What could be the cause?

Answer:

A stalled reaction often points to issues with reaction kinetics, which are heavily influenced by temperature.

  • Sub-optimal Temperature: As mentioned, a low reaction temperature is a common reason for a sluggish reaction.[1][3] Gradually increasing the temperature while monitoring the reaction by TLC can help determine if a higher temperature is needed to drive the reaction to completion.

  • Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized depletion of reactants, causing the reaction to stall. Ensure vigorous stirring, especially when dealing with poorly soluble starting materials.

  • Catalyst Deactivation (if applicable): If your specific synthesis route employs a catalyst, it may become deactivated over time, especially at non-optimal temperatures. Consider the stability of your catalyst at the reaction temperature.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of reaction temperature in bromophenyl hydantoin synthesis.

Q1: What is the typical temperature range for the Bucherer-Bergs synthesis of bromophenyl hydantoin?

A1: The Bucherer-Bergs reaction is generally heated to ensure a reasonable reaction rate.[5] A common temperature range is between 60-70°C when using aqueous ethanol as a solvent.[6] Some procedures recommend refluxing in water or ethanol, which corresponds to temperatures between 80-100°C.[1][2] However, the optimal temperature can vary depending on the specific substrate and solvent system.

Q2: How does reaction temperature affect the yield and purity of the final product?

A2: Reaction temperature has a direct and significant impact on both yield and purity.

  • Yield: Increasing the temperature generally increases the reaction rate, which can lead to higher yields in a given timeframe.[3] However, excessively high temperatures can cause degradation of the product or starting materials, leading to a decrease in yield.

  • Purity: Higher temperatures can sometimes lead to the formation of side products, thus reducing the purity of the final product.[3] It is a matter of finding the "sweet spot" where the rate of formation of the desired product is maximized relative to the rates of side reactions.

Q3: Are there any alternatives to high temperatures for improving reaction efficiency?

A3: Yes, several techniques can be employed to enhance reaction efficiency without resorting to very high temperatures:

  • Ultrasonication: The use of ultrasonic irradiation has been shown to accelerate the Bucherer-Bergs reaction, allowing it to be carried out at lower temperatures and with shorter reaction times.[7]

  • Solvent Choice: The choice of solvent can significantly influence reaction rates. For starting materials with poor solubility, using a solvent like acetamide or dimethylformamide (DMF) can improve yields.[5]

  • Modified Procedures: The Hoyer modification of the Bucherer-Bergs reaction, which involves heating the reaction mixture in a closed system under an atmosphere of carbon dioxide, can also lead to better yields.[5]

Q4: What are the key parameters to monitor during a temperature optimization study?

A4: When optimizing the reaction temperature, it is crucial to systematically vary the temperature while keeping other parameters constant. Key metrics to monitor include:

  • Reaction Conversion: Track the disappearance of the starting material over time using techniques like TLC, HPLC, or GC.

  • Product Yield: Quantify the amount of desired bromophenyl hydantoin formed at each temperature point.

  • Impurity Profile: Analyze the reaction mixture for the presence and quantity of byproducts.

A systematic approach, such as varying the temperature in increments of 10°C, can help identify the optimal temperature for your specific reaction.[8]

Data Summary

The following table summarizes the expected impact of temperature on key reaction outcomes in the synthesis of bromophenyl hydantoin.

Reaction TemperatureExpected Impact on YieldExpected Impact on PurityRecommended Action
Low (e.g., Room Temp - 40°C) Very low to no yield; slow reaction rate.[1][3]High purity if any product is formed, as side reactions are minimized.Gradually increase temperature while monitoring the reaction.[3]
Moderate (e.g., 60-80°C) Generally good to excellent yields.[6]Purity is typically good, but monitoring for byproduct formation is advised.This is often the optimal range for the Bucherer-Bergs reaction.[6]
High (e.g., >100°C) Yield may decrease due to degradation of reactants or product.[3]Purity is likely to decrease due to the formation of thermal decomposition byproducts.[3]Use with caution and only if lower temperatures are ineffective.[3]

Experimental Protocol: Temperature Optimization Workflow

This protocol outlines a systematic approach to optimizing the reaction temperature for the synthesis of 5-(4-bromophenyl)-5-methylhydantoin via the Bucherer-Bergs reaction.

1. Baseline Experiment (e.g., 60°C): a. In a round-bottom flask, combine 4-bromobenzaldehyde (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents) in a 1:1 mixture of ethanol and water.[1][5] b. Heat the mixture to 60°C with vigorous stirring.[5] c. Monitor the reaction progress by TLC every hour. d. After a set time (e.g., 6 hours), cool the reaction, acidify to precipitate the product, filter, and dry.[2] e. Determine the yield and purity of the crude product.

2. Temperature Variation Experiments: a. Repeat the baseline experiment at different temperatures, for example, 70°C, 80°C, and 90°C. b. Ensure all other parameters (reagent stoichiometry, solvent, reaction time) are kept constant. c. For each temperature, determine the yield and purity of the isolated product.

3. Data Analysis: a. Plot a graph of yield versus temperature and purity versus temperature. b. The optimal temperature will be the one that provides the best balance of high yield and high purity.

Visualization of the Optimization Workflow

G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_workup Workup & Analysis cluster_decision Decision A Combine Reactants: 4-bromobenzaldehyde, KCN, (NH4)2CO3 B Set Baseline Temp (e.g., 60°C) A->B Start Reaction C Vary Temperature (e.g., 70°C, 80°C, 90°C) D Monitor by TLC B->D C->D Parallel Experiments E Cool, Acidify, Filter D->E After Set Time F Determine Yield & Purity E->F G Identify Optimal Temperature F->G

Caption: Workflow for optimizing reaction temperature.

References

  • Improving yield and purity in N-tosyl hydantoin synthesis - Benchchem.
  • managing side reactions in the synthesis of 5-substituted hydantoins - Benchchem.
  • Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity - MDPI. Available from: [Link]

  • Technical Support Center: Purification of Brominated Hydantoin Reaction Products - Benchchem.
  • Bucherer–Bergs reaction - Wikipedia. Available from: [Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Available from: [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. Available from: [Link]

  • Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Available from: [Link]

  • Bucherer-Bergs Reaction - Organic Chemistry Portal. Available from: [Link]

  • Bucherer-Bergs Reaction. Available from: [Link]

  • The Core Mechanisms of Brominated Hydantoins in Organic Synthesis: A Technical Guide - Benchchem.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. Available from: [Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins | Request PDF. Available from: [Link]

  • Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06033D. Available from: [Link]

  • Help with Low Yield Synthesis : r/Chempros - Reddit. Available from: [Link]

  • CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents.
  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction - Journal of Synthetic Chemistry. Available from: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction - Journal of Synthetic Chemistry. Available from: [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Optimization of a Key Step in the Synthesis of Benzocaine - Inspiration. Available from: [Link]

  • A New Method for 5-(4-Hydroxyphenyl)hydantoin Synthesis | Semantic Scholar. Available from: [Link]

  • CN1388122A - Prepn of bromochlorodimethyl hydantoin as disinfectant - Google Patents.
  • A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations - MDPI. Available from: [Link]

  • 3 - Organic Syntheses Procedure. Available from: [Link]

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC. Available from: [Link]

  • US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents.
  • US4908456A - Process for preparing methylolated hydantoins - Google Patents.

Sources

Validation & Comparative

Comparing biological activity of 5-(2-Bromophenyl) vs 5-phenyl hydantoins

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Biological Activity of 5-(2-Bromophenyl) vs. 5-Phenyl Hydantoins

Executive Summary

This technical guide provides a comparative analysis of the biological activity profiles of 5-phenylhydantoin derivatives versus their 5-(2-bromophenyl) analogs. While the 5-phenyl moiety is the pharmacophore cornerstone of the anticonvulsant class (e.g., Phenytoin), the introduction of an ortho-bromo substituent fundamentally shifts the pharmacological window.

Key Distinction:

  • 5-Phenyl: Optimized for Voltage-Gated Sodium Channel (VGSC) binding (Anticonvulsant).

  • 5-(2-Bromophenyl): Steric locking and enhanced lipophilicity shift activity towards Antimicrobial (fungal/bacterial) and specific Anticancer (kinase inhibition) targets.

Chemical & Physical Property Comparison

The biological divergence stems directly from the physicochemical impact of the bromine atom at the ortho position.

Feature5-Phenyl Hydantoin5-(2-Bromophenyl) HydantoinImpact on Bioactivity
Steric Profile Planar/Rotatable phenyl ring.High steric bulk at ortho position (

1.9 Å radius).
Restricted Rotation: The 2-bromo group forces the ring out of coplanarity, disrupting the "induced fit" required for sodium channels.
Lipophilicity (LogP) Moderate (

2.47 for Phenytoin).
High (>3.0).Membrane Permeability: Increased LogP enhances penetration into microbial membranes but may decrease aqueous solubility.
Electronic Effect Neutral/Slightly withdrawing.Electron-withdrawing (-I effect) + Halogen Bond Donor.Sigma-Hole Bonding: The Br atom can act as a Lewis acid (sigma-hole) interacting with nucleophilic residues in enzyme pockets (e.g., kinases).

Biological Activity Profiles

A. Anticonvulsant Activity (Epilepsy)[1][2][3][4][5][6]
  • Dominant Scaffold: 5-Phenyl (e.g., Phenytoin).[1][2][3][4]

  • Mechanism: Stabilization of the inactive state of voltage-gated sodium channels (Nav1.x).

  • Comparative Insight: The anticonvulsant activity relies on the specific spatial arrangement of the phenyl rings. Studies on Phenytoin (5,5-diphenylhydantoin) demonstrate that the phenyl groups must possess a degree of rotational freedom to slot into the hydrophobic pocket of the channel [1].

    • 5-(2-Bromophenyl): The ortho-bromo substituent creates a "steric clash" within the Nav1.x binding site. Furthermore, it locks the phenyl ring conformation, preventing the adaptive binding required for high-affinity channel blockade. Consequently, 2-bromo derivatives typically exhibit significantly reduced or abolished anticonvulsant potency compared to their unsubstituted counterparts [2].

B. Antimicrobial & Antifungal Activity[2]
  • Dominant Scaffold: 5-(2-Bromophenyl).

  • Mechanism: Membrane disruption and inhibition of specific metabolic enzymes (e.g., DHFR or specific kinases).

  • Comparative Insight: While 5-phenylhydantoins are often biologically inert against microbes, the addition of the lipophilic bromine atom transforms the molecule.

    • Data Point: 3-n-butyl-2'-bromo-4',5'-dimethoxybenzal hydantoin has shown high selectivity against Malassezia furfur and Staphylococcus aureus [3].[5]

    • Rationale: The increased lipophilicity allows the 2-bromo derivative to penetrate the thick peptidoglycan/lipid layers of bacteria and fungi. The bromine atom may also engage in halogen bonding with active site thiols or carbonyls in microbial targets.

C. Anticancer Activity (Kinase Inhibition)
  • Emerging Scaffold: 5-(Heteroaryl/Aryl-methylene)hydantoins.

  • Target: Glycogen Synthase Kinase-3

    
     (GSK-3
    
    
    
    ) and EGFR.
  • Comparative Insight: In kinase inhibition, rigid molecules often perform better by reducing the entropic cost of binding.

    • 5-(2-Bromophenyl): The steric lock imposed by the ortho-bromo group can pre-organize the molecule into a bioactive conformation suitable for the ATP-binding pocket of kinases. Derivatives with 2-bromo substitutions have been identified as micromolar inhibitors of GSK-3

      
      , a target for cancer and neurodegeneration [4].
      

Mechanistic Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) divergence driven by the ortho-bromo substitution.

SAR_Comparison Scaffold Hydantoin Core Phenyl 5-Phenyl Substitution Scaffold->Phenyl Bromo 5-(2-Bromophenyl) Substitution Scaffold->Bromo Effect_Phenyl Rotational Freedom Optimized Lipophilicity Phenyl->Effect_Phenyl Effect_Bromo Steric Lock (Ortho) High Lipophilicity Halogen Bonding Bromo->Effect_Bromo Target_Nav Target: Na+ Channels (Anticonvulsant) Effect_Phenyl->Target_Nav High Affinity Binding Target_Micro Target: Microbial Membranes & Kinases (Anticancer) Effect_Phenyl->Target_Micro Low Penetration Effect_Bromo->Target_Nav Steric Clash (Inactive) Effect_Bromo->Target_Micro Enhanced Permeability & Specificity

Caption: SAR divergence showing how the ortho-bromo substituent shifts activity from anticonvulsant (Sodium Channels) to antimicrobial/anticancer targets via steric and lipophilic modulation.

Experimental Protocol: Synthesis & Evaluation

To objectively compare these derivatives in your lab, use this standardized workflow.

A. Synthesis (Bucherer-Bergs Reaction)

This protocol is robust for both benzaldehyde (Phenyl) and 2-bromobenzaldehyde (2-Bromophenyl) precursors.

Reagents:

  • Aldehyde (Benzaldehyde or 2-Bromobenzaldehyde): 10 mmol

  • Potassium Cyanide (KCN): 15 mmol (CAUTION: Toxic)

  • Ammonium Carbonate ((NH

    
    )
    
    
    
    CO
    
    
    ): 30 mmol
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve the aldehyde in 20 mL Ethanol.

  • Addition: Dissolve KCN and (NH

    
    )
    
    
    
    CO
    
    
    in 20 mL warm water and add to the ethanolic solution.
  • Reflux: Heat the mixture at 60°C for 4-6 hours. (The 2-bromo derivative may require 6-8 hours due to steric hindrance near the carbonyl).

  • Precipitation: Cool to 0°C. Acidify with HCl to pH 2.

  • Purification: Filter the white precipitate. Recrystallize from Ethanol.

    • Expected Yield: 5-Phenyl (~80%), 5-(2-Bromophenyl) (~65%).

B. Biological Assay Workflow

Assay_Workflow cluster_0 Primary Screen (Anticonvulsant) cluster_1 Secondary Screen (Antimicrobial) Start Synthesized Hydantoin Derivative MES Maximal Electroshock Seizure (MES) Test (In vivo / Mouse) Start->MES MIC Microdilution Assay (S. aureus / C. albicans) Start->MIC Result_MES ED50 Calculation MES->Result_MES Result_MIC MIC (µg/mL) MIC->Result_MIC

Caption: Parallel screening workflow to differentiate the biological profile of the two derivatives.

Quantitative Data Summary

The table below summarizes typical literature values for these scaffolds. Note the inversion of potency.

AssayMetric5,5-Diphenylhydantoin (Phenytoin)5-(2-Bromobenzylidene) Hydantoin*
Anticonvulsant (MES) ED

(mg/kg)
5.96 (Highly Potent) [5]>100 (Inactive/Weak)
Antimicrobial (S. aureus) MIC (µg/mL)>128 (Inactive)32 - 64 (Moderate Activity) [3]
Kinase Inhibition (GSK-3

)
IC

(µM)
>1003.39 (Active) [4]

*Note: Data for 2-bromo derivatives often refers to the benzylidene (unsaturated) form in antimicrobial screens, as these are common synthetic intermediates with enhanced reactivity.

References

  • Structure-activity relationships of phenytoin-like anticonvulsant drugs. National Institutes of Health (NIH). Available at: [Link] (Search Term: Phenytoin SAR rotational freedom)

  • Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry. Available at: [Link]

  • Biological evaluation of certain substituted hydantoins and benzalhydantoins against microbes. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors. PMC - NIH. Available at: [Link] (Search Term: GSK-3beta hydantoin inhibitors)

  • Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. MDPI. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Profiling of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) behavior of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione , a halogenated derivative of the hydantoin class (structurally related to anticonvulsants like Mephenytoin).

The presence of the ortho-bromine substituent introduces unique steric and isotopic challenges compared to non-halogenated analogs. This document compares the detection "performance" of this molecule across two primary ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —and serves as a definitive reference for structural elucidation and differentiation from regioisomers.

Part 1: Structural Context & Isotopic Signatures

Before analyzing fragmentation, the researcher must validate the precursor ion using the unique isotopic signature of bromine. Unlike the standard 5-phenyl-5-methylhydantoin, this molecule carries a distinct "fingerprint."

The Bromine Doublet ( / )

The most critical diagnostic feature is the 1:1 isotopic abundance ratio of


 (50.69%) and 

(49.31%).
  • Nominal Mass: 268 Da (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )
    
  • Isotopic Pattern: A "doublet" appearing at m/z 268 and m/z 270 with near-equal intensity.

  • Diagnostic Value: Any fragment ion retaining the aromatic ring must preserve this 1:1 doublet. If the doublet disappears, the bromine atom has been lost (neutral radical loss).

The Ortho-Effect

The position of the bromine at the C2 (ortho) position on the phenyl ring creates steric hindrance not present in para-isomers. This steric bulk weakens the


 bond, often enhancing the abundance of the tropylium-type fragments compared to the para-isomer.

Part 2: Comparative Analysis (EI vs. ESI)

This section objectively compares how two standard ionization techniques "perform" when analyzing this specific molecule.

Method A: Electron Ionization (EI) – The Structural Fingerprint

Best For: Structural confirmation, library matching, and isomer differentiation.[1] Mechanism: Hard ionization (70 eV).

FeaturePerformanceObservation
Molecular Ion (

)
Moderate IntensityDistinct doublet at m/z 268/270.
Fragmentation Depth HighExtensive fragmentation provides a rich structural map.
Key Fragment 1 m/z 253/255 Loss of Methyl radical (

). Dominant due to stabilization by the hydantoin ring.
Key Fragment 2 m/z 155/157 Bromophenyl cation (

). Indicates charge retention on the aromatic ring.
Key Fragment 3 m/z 189 Loss of Br radical (M - 79). Rare but diagnostic of the C-Br bond cleavage.
Method B: Electrospray Ionization (ESI) – The Quantitation Workhorse

Best For: Pharmacokinetic (PK) studies, biological matrices (plasma/urine), and trace quantification.[1] Mechanism: Soft ionization (Protonation


 or Deprotonation 

).
FeaturePerformanceObservation
Molecular Ion (

)
High IntensityBase peak at m/z 269/271. Minimal in-source fragmentation.
Sensitivity Superior10-100x more sensitive than EI for this polar imide structure.
Adduct Formation CommonProne to

(m/z 291/293) in high-salt buffers.
Fragmentation (CID) TunableRequires MS/MS (Collision Induced Dissociation) to generate fragments.
Key Fragment (MS2) m/z 198/200 Loss of isocyanic acid (HNCO) + CO. Characteristic of hydantoin ring opening.

Part 3: Mechanistic Fragmentation Pathways[1]

The following Graphviz diagram illustrates the primary fragmentation pathways observed in EI-MS . The ortho-bromo substituent influences the pathway probabilities, favoring steric relief (Methyl loss) and charge retention on the halogenated aromatic system.

Diagram 1: Fragmentation Tree (EI Mode)

Fragmentation Parent Molecular Ion (M+.) m/z 268 / 270 (1:1 Doublet) Frag_MethylLoss [M - CH3]+ m/z 253 / 255 (Base Peak Candidate) Parent->Frag_MethylLoss - CH3 (15 Da) Alpha Cleavage Frag_BrLoss [M - Br]+ m/z 189 (Singlet, no isotope) Parent->Frag_BrLoss - Br (79/81 Da) C-Br Cleavage Frag_RDA Retro-Diels-Alder (RDA) Ring Opening Frag_MethylLoss->Frag_RDA Ring Destabilization Frag_Tropylium Bromo-Tropylium Ion m/z 169 / 171 Frag_MethylLoss->Frag_Tropylium Rearrangement (Ring Expansion) Frag_BrPhenyl Bromophenyl Cation m/z 155 / 157 Frag_RDA->Frag_BrPhenyl - C2H2N2O2 (Hydantoin Ring Loss)

Caption: Primary fragmentation pathways under Electron Ionization (70 eV). The loss of the methyl group is the kinetically favored alpha-cleavage, followed by complex ring disintegrations.

Detailed Mechanism Description
  • Alpha-Cleavage (Loss of Methyl): The quaternary carbon (C5) is the fragmentation center. The loss of the methyl radical is favored over the loss of the bulky ortho-bromophenyl group due to steric relief and the stability of the resulting cation. This yields the ion at m/z 253/255 .

  • Retro-Diels-Alder (RDA) & Ring Contraction: The hydantoin ring typically undergoes cleavage of the N1-C2 and C4-C5 bonds (or N3-C4), releasing neutral isocyanic acid (HNCO) or CO.

  • Formation of Bromotropylium: The benzyl-like cation often rearranges to a seven-membered tropylium ring (

    
    ) at m/z 169/171 . This is a hallmark of alkyl-substituted aromatics.
    

Part 4: Experimental Protocols

To replicate these results, use the following validated workflows.

Protocol A: GC-MS Analysis (EI Mode)

Best for purity checks and impurity profiling.

  • Sample Preparation: Dissolve 1 mg of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Derivatization (Optional but Recommended): Hydantoins have polar N-H groups that can cause peak tailing.

    • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Reaction: Mix 50 µL sample + 50 µL MSTFA. Incubate at 60°C for 30 mins.

    • Result: Mono-TMS (m/z 340/342) or Di-TMS (m/z 412/414) derivatives.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm, 0.25µm).[1]

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • MS Parameters: Source Temp 230°C; Electron Energy 70 eV; Scan Range 50–500 amu.

Protocol B: LC-MS/MS Analysis (ESI Mode)

Best for biological sensitivity.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
    • Note: Negative mode (

      
      ) is also viable for hydantoins due to the acidic imide proton (pKa ~8-9).
      
  • MRM Transitions (for Quantitation):

    • Precursor: 269.0 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      )
      
    • Product 1 (Quant): 198.0 (Loss of ring fragment).

    • Product 2 (Qual): 155.0 (Bromophenyl cation).

Part 5: References

  • NIST Mass Spectrometry Data Center. 2,4-Imidazolidinedione, 5-methyl-5-phenyl- (Analog Reference). NIST Chemistry WebBook, SRD 69. [Link]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Referencing Isotopic Patterns of Halogens). [Link][1]

  • Ware, G. M., et al. (1988).[1] Mass spectrometric determination of hydantoin derivatives.[2][3] Journal of Association of Official Analytical Chemists. (Foundational hydantoin fragmentation rules).

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for Alpha-cleavage and RDA mechanisms).

Sources

A Spectroscopic Showdown: Unmasking the Structural Nuances of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione and Phenytoin

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticonvulsant drug discovery and development, a thorough understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of a novel hydantoin derivative, 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione, with the well-established antiepileptic drug, Phenytoin. While both molecules share the core imidazolidine-2,4-dione (hydantoin) scaffold, their differing substituents at the C5 position give rise to distinct spectroscopic signatures. This analysis, grounded in fundamental spectroscopic principles and supported by experimental data for Phenytoin and theoretical predictions for its analogue, offers researchers a framework for the unambiguous characterization of this class of compounds.

Molecular Architecture: A Tale of Two Substituents

The foundational structural similarity between 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione and Phenytoin (5,5-diphenylhydantoin) is the hydantoin ring, a five-membered heterocycle containing two nitrogen atoms and two carbonyl groups.[1] The critical point of divergence lies at the C5 position. Phenytoin possesses two phenyl rings, rendering it a disubstituted derivative.[2] In contrast, 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione features a 2-bromophenyl group and a methyl group at this position. This seemingly subtle difference in substitution profoundly influences the electronic environment and steric hindrance around the hydantoin core, leading to predictable and measurable differences in their respective spectra.

cluster_0 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione cluster_1 Phenytoin a Hydantoin Ring b C5 Substituents: - 2-Bromophenyl - Methyl a->b differ at c Hydantoin Ring d C5 Substituents: - Phenyl - Phenyl c->d differ at

Figure 1. Core structural comparison highlighting the key difference at the C5 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy provides a high-resolution view of the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). The distinct electronic effects of the substituents at C5 will manifest as significant differences in the chemical shifts and splitting patterns of the NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Phenytoin is characterized by signals corresponding to the two phenyl rings and the two N-H protons of the hydantoin ring. The aromatic protons typically appear as a complex multiplet in the range of 7.3-7.5 ppm.[3][4] The N1-H and N3-H protons are observed as two distinct singlets, often broad, at approximately 9.2 ppm and 11.0 ppm, respectively, when measured in DMSO-d₆.[5][6]

For 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione, we can predict a more complex aromatic region due to the bromine substituent on one of the phenyl rings. The protons on the brominated phenyl ring will experience different electronic effects, leading to a wider dispersion of chemical shifts and potentially more complex splitting patterns (e.g., doublets, triplets, or doublet of doublets) compared to the single multiplet of Phenytoin's equivalent phenyl protons. The methyl group will introduce a new singlet, likely appearing in the upfield region (around 1.5-2.0 ppm). The N-H protons are expected to be in a similar region to those of Phenytoin, although their exact chemical shifts may be slightly altered by the different electronic nature of the C5 substituents.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum of Phenytoin, the two carbonyl carbons (C2 and C4) of the hydantoin ring are readily identifiable, typically appearing around 155 ppm and 175 ppm. The quaternary C5 carbon, attached to the two phenyl rings, will have a characteristic chemical shift. The carbons of the two equivalent phenyl rings will show a set of signals in the aromatic region (approximately 120-140 ppm).

For 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione, the ¹³C NMR spectrum will show distinct signals for the methyl carbon (typically 20-30 ppm) and the carbons of the 2-bromophenyl group. The bromine atom will induce a significant downfield shift for the carbon to which it is attached (C2' of the phenyl ring) and will also influence the chemical shifts of the other carbons in that ring. The two carbonyl carbons and the quaternary C5 carbon will also exhibit shifts that differ from those of Phenytoin due to the change in the electronic environment.

Table 1: Comparative Summary of Predicted/Observed NMR Data (in DMSO-d₆)

Assignment Phenytoin (Observed) 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione (Predicted) Rationale for Difference
¹H NMR
N1-H~9.2 ppm (s, 1H)[5][6]~9.0-9.5 ppm (s, 1H)Minor shift due to different C5 electronic environment.
N3-H~11.0 ppm (s, 1H)[5][6]~10.8-11.2 ppm (s, 1H)Minor shift due to different C5 electronic environment.
Aromatic-H~7.3-7.5 ppm (m, 10H)[3][4]~7.2-7.8 ppm (m, 4H)Bromine substituent causes greater chemical shift dispersion.
Methyl-HN/A~1.5-2.0 ppm (s, 3H)Presence of a methyl group.
¹³C NMR
C2 (C=O)~155 ppm~154-156 ppmMinor shift due to different C5 electronic environment.
C4 (C=O)~175 ppm~174-176 ppmMinor shift due to different C5 electronic environment.
C5~65-70 ppm~68-73 ppmDifferent substitution pattern influences the chemical shift.
Aromatic-C~126-140 ppm~125-145 ppmBromine causes a downfield shift for the attached carbon and affects others.
Methyl-CN/A~20-30 ppmPresence of a methyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule.[7] For both compounds, the most prominent features in the IR spectrum will be the absorptions associated with the hydantoin ring.

Key vibrational modes to consider are:

  • N-H Stretching: Broad peaks are expected in the region of 3100-3400 cm⁻¹ for the N-H bonds of the hydantoin ring.[8]

  • C=O Stretching: Two distinct carbonyl stretching bands are characteristic of the hydantoin ring, typically observed between 1700 and 1780 cm⁻¹.[7][8] The exact positions of these bands can be influenced by hydrogen bonding and the electronic effects of the C5 substituents.

  • Aromatic C-H and C=C Stretching: Signals corresponding to the aromatic rings will be present in the 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretch) regions.

  • C-Br Stretching: For 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione, a C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹. This peak will be absent in the spectrum of Phenytoin.

While the overall IR profiles will be similar due to the shared hydantoin core, subtle shifts in the positions and intensities of the carbonyl and N-H stretching bands can be expected due to the different electronic and steric environments at C5. The presence of the C-Br stretch will be a definitive distinguishing feature for 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione.

Mass Spectrometry: Elucidating Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to confirm the molecular structure.

The electron ionization (EI) mass spectrum of Phenytoin shows a prominent molecular ion peak (M⁺) at m/z 252, corresponding to its molecular weight.[9][10] Common fragmentation pathways involve the loss of one of the phenyl groups or cleavage of the hydantoin ring.

For 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione, the molecular ion peak will be observed at a higher m/z value due to the presence of the bromine atom and the replacement of a phenyl group with a methyl group. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, which is a definitive indicator of a monobrominated compound. The fragmentation pattern is expected to involve the loss of the methyl group, the bromophenyl group, or cleavage of the hydantoin ring, providing further structural confirmation.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (e.g., zg30).

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

A Sample Preparation (5-10 mg in 0.6 mL solvent) B Place in NMR Tube A->B C Acquire Spectra (400+ MHz Spectrometer) B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F Data Processing & Analysis D->F E->F

Figure 2. General workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), should be used.

  • Data Acquisition:

    • Ionization Mode: Positive or negative ion mode, depending on the compound's properties.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic comparison of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione and Phenytoin reveals a set of distinct and predictable differences that directly correlate with their structural variations at the C5 position. While both compounds exhibit the characteristic spectral features of the hydantoin ring, the presence of the 2-bromophenyl and methyl groups in the former leads to unique signatures in their NMR, IR, and mass spectra. For researchers in medicinal chemistry and drug development, a comprehensive understanding of these spectroscopic nuances is essential for the accurate identification, characterization, and purity assessment of novel hydantoin-based compounds. This guide provides a foundational framework for such analyses, enabling more efficient and confident progression of new chemical entities through the drug discovery pipeline.

References

  • McKenzie, A. T., & Williams, G. J. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 22(3), 369. [Link]

  • Akyuz, S., Akyuz, T., & Akman, G. (2015). FTIR spectroscopic and quantum chemical studies on hydantoin. ResearchGate. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
  • Perdih, A., & Perdih, F. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(11), 837–852. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenytoin. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Phenytoin. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenytoin - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Khan, A., et al. (2018). UV spectroscopic method for determination of phenytoin in bulk and injection forms. Chemistry International, 4(3), 177-182. [Link]

  • Madhavi, A., et al. (2018). UV spectroscopic method for determination of phenytoin in bulk and injection forms. Chemistry International, 4(3), 177-182. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of A, phenobarbital; B, phenytoin; C, picric acid; and D, sample mixture. Retrieved from [Link]

  • Chegg. (2020). Solved Experiment 7: Synthesis of Phenytoin. Retrieved from [Link]

  • Singh, K., et al. (2025). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Molecular Structure, 1315, 138562.
  • ResearchGate. (n.d.). Selected IR bands for the phenytoin and the complexes: [Ni(H₂O)₄(pht)₂] (1) and [Co(H₂O)₄(pht)₂]·1,5NH₃·H₂O (2). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of a: standard phenytoin donor, b: [(phen)(DCQ)₂] and c: [(phen·⁺)(NBS·⁻)₂] charge transfer complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragments of 1H NMR spectra of.... Retrieved from [Link]

  • Muccioli, G. G., et al. (2006). Synthesis and Activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: Characterization of New CB1 Cannabinoid Receptor Inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(3), 1009–1012. [Link]

  • NIST. (n.d.). Phenytoin. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sdccgsbi-0050317.P006. PubChem. Retrieved from [Link]

  • Pérez-Mora, A. M., et al. (2025). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 30(17), 3452. [Link]

  • Al-Adilee, K. J., & Al-Juboori, A. M. (2024). 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione as a new spectrophotometric reagent for determination of nickel(II). Chemical Review and Letters, 7(3), 223-231.
  • Gotor, R., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1234. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved from [Link]

  • UvA-DARE. (n.d.). Discovery, design, and synthesis of anti-metastatic lead phenylmethylene hydantoins inspired by marine natural products. Retrieved from [Link]

  • MedCrave. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. Retrieved from [Link]

  • NIST. (n.d.). 2,4-Imidazolidinedione, 5-methyl-5-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. Retrieved from [Link]

  • Al-Adilee, K. J., & Al-Juboori, A. M. (2024). 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione as a new spectrophotometric reagent for determination of nickel(II). Chemical Review and Letters, 7(3), 223-231. [Link]

  • SciSpace. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Retrieved from [Link]

  • Guerrab, F., et al. (2018). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1665–1668. [Link]

Sources

Reference standards for 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Non-Compendial" Challenge

5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione (hereafter referred to as 2-Br-MPH ) is a structural analog of the anticonvulsant metabolite 5-methyl-5-phenylhydantoin. Unlike its parent compounds (Phenytoin, Mephenytoin), 2-Br-MPH is typically encountered as a critical process impurity , a metabolic probe , or a custom synthesis intermediate rather than a pharmacopeial drug substance.

Consequently, "Gold Standard" USP or EP reference materials often do not exist. Researchers are frequently forced to choose between Commercial Research Grade materials (often insufficiently characterized) and In-House Primary Standards (requiring rigorous qualification).

This guide objectively compares these sourcing strategies and provides the experimental framework to validate 2-Br-MPH for regulatory-compliant analysis.

Comparative Analysis: Reference Material Grades

When analyzing 2-Br-MPH, the choice of standard dictates the validity of your data. The following table contrasts the three available tiers of reference materials for this specific hydantoin derivative.

Table 1: Comparative Specifications of Reference Standards
FeatureTier 1: ISO 17034 CRM Tier 2: Secondary / Analytical Standard Tier 3: Research Grade (Custom Synthesis)
Availability Extremely Rare for 2-Br-MPH.Limited (Specialty vendors like LGC/TRC).High (Chemical catalogs).
Traceability SI-Traceable (NIST/BIPM).Traceable to Tier 1 (if available).None .
Purity Definition Mass Balance / qNMR (Absolute Purity).Chromatographic Purity (% Area).Chromatographic Purity (% Area).
Uncertainty Explicitly stated (e.g., 99.5% ± 0.3%).Not usually provided.[1]Unknown.
Water/Solvent Quantified (KF/TGA) and subtracted.Sometimes quantified.[2][3][4][5][6][7][8]Ignored (Major source of error).
Suitability Release testing, Calibration.[6][9][10]Routine QC, System Suitability.[3]Identification Only (Qualitative).
Critical Insight: The "Purity Trap"

For 2-Br-MPH, a "98%" Research Grade standard is often insufficient for quantitative analysis .

  • Reason: Hydantoin synthesis often traps inorganic salts (bromides) and solvents within the crystal lattice. A standard labeled "98% HPLC Purity" may only be 90% potent by mass when salt/solvent weight is factored in.

  • Recommendation: If Tier 1/2 is unavailable, you must characterize Tier 3 material as a "Primary Standard" using the protocol in Section 4.

Decision Framework: Selecting the Right Standard

The following decision tree illustrates the rigorous selection process required for non-compendial hydantoins.

StandardSelection Start Need Reference Standard for 2-Br-MPH CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM BuyCRM Purchase CRM (Use directly) CheckCRM->BuyCRM Yes CheckSec Is CoA available with Water/Solvent/Ash data? CheckCRM->CheckSec No BuySec Purchase Secondary Std (Verify Identity) CheckSec->BuySec Yes BuyRes Purchase Research Grade (Custom Synthesis) CheckSec->BuyRes No Qualify EXECUTE FULL QUALIFICATION (qNMR + KF + ROI + HPLC) BuyRes->Qualify Release Release as In-House Primary Standard Qualify->Release

Figure 1: Decision matrix for sourcing and qualifying 2-Br-MPH reference standards. Note that Research Grade materials require full qualification before quantitative use.

Experimental Protocol: Analytical Method & Validation

Due to the chiral center at C5 (the carbon bonded to the methyl and bromophenyl groups), 2-Br-MPH exists as two enantiomers. Standard reverse-phase HPLC is sufficient for purity, but Chiral HPLC is required for enantiomeric purity.

A. Structural Identification (Mass Spectrometry)

The bromine atom provides a unique isotopic signature essential for confirming identity.

  • Instrument: LC-MS (ESI Positive/Negative).

  • Signature: Look for the 1:1 doublet at m/z M and M+2 (due to ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: Hydantoins typically lose the isocyanate moiety.

B. Chromatographic Protocol (Achiral Purity)

This method separates 2-Br-MPH from common synthetic precursors (e.g., 2-bromoacetophenone, inorganic bromides).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 mins.

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection: UV at 220 nm (Hydantoin ring absorption) and 254 nm (Bromophenyl absorption).

    • Note: The 2-bromo substituent causes a bathochromic shift compared to non-brominated hydantoins, making 254 nm more viable than for standard hydantoins.

C. Chromatographic Protocol (Chiral Separation)

Required if the standard is intended to quantify specific enantiomers.

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IA or IC).

  • Mobile Phase: Hexane : Ethanol (90:10, v/v).

  • Mode: Isocratic.

  • Detection: UV 230 nm.

  • Selectivity: The bulky 2-bromo group usually enhances chiral recognition compared to the unsubstituted phenyl analog.

Protocol: Qualifying a Research Grade Standard

If you must use a Research Grade standard (Tier 3), follow this "Self-Validating" workflow to establish its potency.

Step 1: Identity Confirmation[3]
  • ¹H NMR (DMSO-d₆): Verify the methyl singlet (~1.7 ppm) and the NH protons (often broad singlets >8 ppm).

  • MS: Confirm Br isotope pattern.

Step 2: Purity Assessment (The "100% Minus" Method)

Do not rely on the vendor's "98%". Calculate absolute purity (


) using:


  • 
    :  Chromatographic purity (Area %) via HPLC (Method B above).
    
  • 
    :  Determined via Karl Fischer Titration (Hydantoins are hygroscopic).
    
  • 
    :  Determined via GC-Headspace or ¹H NMR integration.
    
  • 
    :  Determined via Residue on Ignition (ROI) / Sulfated Ash.
    
Step 3: Mass Balance Calculation Table

Example Data for a Research Grade Sample:

TestResultImpact on Potency
HPLC Purity (Area %) 99.2%Base value.
Water (Karl Fischer) 1.5%-1.5% (Significant error if ignored).
Residual Ethanol (NMR) 0.8%-0.8% .
Residue on Ignition 0.2%-0.2% .
FINAL ASSIGNED POTENCY 96.7% Use this value for calculations, NOT 99.2%.

Stability & Handling

  • Light Sensitivity: Brominated compounds can be photolabile (de-bromination). Store standards in amber vials .

  • Hygroscopicity: The hydantoin ring can form hydrogen bonds with water. Store in a desiccator at 2-8°C.

  • Solution Stability: Stable in Acetonitrile/Water for 48 hours. Avoid alkaline pH (> pH 9), which can open the hydantoin ring to form hydantoic acid derivatives.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[4] Defines reporting thresholds for impurities like 2-Br-MPH. Link

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[11][12] (2016).[11] The gold standard for CRM production. Link

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[4][11] Link

  • Sigma-Aldrich (Merck). Technical Bulletin: HPLC Analysis of 5-Methyl-5-Phenylhydantoin Enantiomers. (Used as a surrogate method for the brominated analog). Link

  • PubChem. Compound Summary: 5-Methyl-5-phenylhydantoin (Parent Scaffold). National Library of Medicine. Link

Sources

Comparative Metabolic Stability of 5-Methylimidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, serving as the core for anticonvulsants (e.g., phenytoin, mephenytoin) and aldose reductase inhibitors. However, the metabolic stability of 5-methylimidazolidine-2,4-dione derivatives varies drastically based on substitution patterns at the


, 

, and

positions.

This guide provides a comparative analysis of these derivatives, focusing on their susceptibility to Cytochrome P450 (CYP)-mediated oxidation.[1] We identify the


-hydrogen as a critical "metabolic soft spot" and demonstrate how disubstitution or spiro-fusion at this position significantly enhances half-life (

) and reduces intrinsic clearance (

).

The Metabolic Vulnerability of the Scaffold

To engineer stable drugs, one must understand the degradation mechanisms. The 5-methylhydantoin core is primarily cleared via hepatic oxidative metabolism, with hydrolysis playing a secondary role in stable derivatives.

Primary Metabolic Pathways
  • C5-Hydroxylation: In mono-substituted derivatives (e.g., 5-methylhydantoin), the

    
     position retains a proton (
    
    
    
    ). This is the primary site of attack for CYP2C9 and CYP2C19, leading to the formation of a 5-hydroxy intermediate, which often undergoes ring opening.
  • N-Demethylation: Derivatives with alkyl groups at

    
     or 
    
    
    
    (e.g., mephenytoin) undergo rapid N-dealkylation, often catalyzed by CYP2C19.
  • Stereoselective Metabolism: The

    
     chiral center dictates enzyme affinity. For example, S-mephenytoin is rapidly hydroxylated, whereas R-mephenytoin is slowly N-demethylated.
    
Pathway Visualization

The following diagram illustrates the divergent metabolic fates based on substitution.

MetabolicPathways Parent 5-Methylhydantoin Scaffold C5_Ox C5-Hydroxylation (Major Pathway for C5-H) Parent->C5_Ox CYP2C9/19 (If C5-H present) N_Dealk N-Demethylation (Major for N-Alkyl) Parent->N_Dealk CYP2C19 (If N-Me present) Stable Metabolically Stable (Excreted Unchanged/Glucuronidated) Parent->Stable If C5-Disubstituted (e.g., 5,5-Dimethyl) RingOpen Ring Opening (Hydrolysis) C5_Ox->RingOpen Spontaneous/Enzymatic

Figure 1: Divergent metabolic pathways for hydantoin derivatives. C5-disubstitution blocks the primary oxidation route, shifting the compound toward stability.

Comparative Stability Analysis

The following data synthesizes Structure-Metabolism Relationship (SMR) trends observed in human liver microsomes (HLM).

Table 1: Comparative Intrinsic Clearance ( ) and Half-life ( )
Derivative ClassRepresentative StructureMetabolic Stability

(min)*

(

L/min/mg)
Primary Liability
Mono-substituted C5 5-MethylhydantoinLow < 15> 50C5-Hydroxylation. The benzylic-like proton at C5 is highly reactive.
N-Alkylated 1,5-DimethylhydantoinLow/Moderate 15 - 3030 - 50N-Demethylation.

-alkyl groups are rapidly removed by CYP isoforms.
C5-Disubstituted 5,5-DimethylhydantoinHigh > 60< 10None. Blocking C5 prevents oxidation. Clearance shifts to renal or Phase II.
Aromatic C5 5-Methyl-5-phenylhydantoinModerate 30 - 6010 - 30Aromatic Hydroxylation. The phenyl ring becomes the new soft spot (para-hydroxylation).
Spiro-Fused Spiro[fluorene-hydantoin]Very High > 120< 5Steric Shielding. Bulky groups prevent CYP access to the hydantoin ring.

*Note: Values are generalized estimates for human liver microsomes (HLM) at 1 µM substrate concentration. Actual values depend on specific donor pools.

Key Insight: The "Gem-Dimethyl" Effect

Replacing the


 hydrogen with a second methyl group (transitioning from 5-methyl to 5,5-dimethyl) creates a "metabolic block." This modification is a standard medicinal chemistry tactic to improve the pharmacokinetic profile of hydantoin-based drugs.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a new derivative, use this standardized Human Liver Microsome (HLM) assay. This protocol ensures First-Order Kinetics conditions (


).
Materials
  • Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer.

  • Pre-incubation: Add test compound (final conc. 1 µM , <0.1% DMSO). Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN (Stop Solution).

  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Assay Visualization

AssayWorkflow Step1 1. Pre-Incubation (Microsomes + Buffer + Compound @ 37°C) Step2 2. Initiation (Add NADPH) Step1->Step2 Step3 3. Kinetic Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quench (Add Ice-Cold ACN + IS) Step3->Step4 At each timepoint Step5 5. Analysis (Centrifuge -> LC-MS/MS) Step4->Step5

Figure 2: Standardized workflow for determining intrinsic clearance (


) in liver microsomes.
Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Microsomal Stability Assay Protocol. Cyprotex / Evotec. Available at: [Link]

  • In vitro metabolism of MK-0767... Role of cytochrome P450. Drug Metabolism and Disposition. Available at: [Link]

  • Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins. Journal of the Serbian Chemical Society. Available at: [Link]

Sources

Quality Control Parameters for Research-Grade 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the quality control (QC) framework for 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione (also known as 5-(2-Bromophenyl)-5-methylhydantoin).[1]

As a research-grade reagent, this compound serves as a critical structural probe in anticonvulsant structure-activity relationship (SAR) studies and as a metabolic standard for cytochrome P450 (CYP) investigations. Its specific ortho-bromo substitution introduces steric hindrance that differentiates it from standard hydantoins like Phenytoin or Mephenytoin, making rigorous QC essential for reproducible data.[1]

Executive Summary: The "Research Grade" Distinction

In drug discovery, the difference between "Synthesis Grade" (crude) and "Research Grade" is the depth of characterization. For 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione, the presence of the bromine atom at the ortho position creates specific stability and chirality challenges that generic hydantoin protocols miss.[1]

Comparison: Research Grade vs. Synthesis Grade

The following table contrasts the required specifications for high-stringency applications (e.g., enzyme kinetics, receptor binding) versus standard screening.

ParameterResearch Grade (Recommended) Synthesis/Technical Grade Impact on Data
Purity (HPLC) ≥ 98.5% ≥ 95.0%Low purity alters

values in binding assays.[1]
Chiral Purity Enantiopure (>99% ee) or Racemate (50:50 ± 1%) Undefined RacemateBiological activity (e.g., Na+ channel blocking) is often stereoselective.
Bromine Integrity < 0.1% Des-bromo impurity Not specifiedDes-bromo analogs (5-phenyl-5-methylhydantoin) are active metabolites, causing false positives.[1]
Residual Solvents < 500 ppm (ICH limit) VariableSolvents like DMSO or DMF can inhibit CYP enzymes.
Appearance White to off-white crystalline powderBeige/Yellow solidColor indicates oxidation or polymerization byproducts.[1]

Critical QC Parameters & Methodologies

A. Chemical Identity & Structure Verification

The ortho-bromo substituent is the defining feature. Standard NMR must confirm the substitution pattern to rule out regioisomers (e.g., 3-bromo or 4-bromo analogs) which can form if the starting material (2'-bromoacetophenone) was impure.

  • 1H NMR (DMSO-d6): Look for the characteristic methyl singlet (~1.6–1.8 ppm) and the downfield shift of the aromatic proton adjacent to the bromine.

  • Mass Spectrometry (ESI-MS): Must show the characteristic 1:1 isotopic pattern for Bromine (

    
     and 
    
    
    
    ) at [M+H]+ and [M-H]-.
B. Chiral Purity (Enantiomeric Excess)

Since C5 is a quaternary stereocenter, the molecule exists as (R) and (S) enantiomers. The bulky ortho-bromo group restricts rotation, often enhancing resolution on polysaccharide columns compared to non-brominated analogs.

  • Method: Normal-Phase Chiral HPLC.[1][2]

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) or Amylose-based equivalent.[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Detection: UV @ 220 nm (Amide absorption).

C. Impurity Profiling: The Dehalogenation Risk

A critical failure mode for this compound is debromination , which yields 5-Phenyl-5-methylhydantoin.[1] This impurity is pharmacologically active and will skew potency results.

  • Cause: Exposure to light or traces of palladium (if used in cross-coupling steps) during synthesis.

  • Detection: Reversed-Phase HPLC (C18). The des-bromo impurity elutes earlier than the target compound due to lower lipophilicity.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (Purity & Impurities)

This method separates the target from synthetic intermediates (Bucherer-Bergs precursors) and the des-bromo degradant.[1]

  • Instrument: HPLC with PDA/UV detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[2][3]

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold for polar ureido intermediates).

    • 2–15 min: 10% → 90% B (Linear gradient).

    • 15–20 min: 90% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 10 µL (0.5 mg/mL in MeOH).

  • Acceptance Criteria: Main peak >98.5% area; Des-bromo impurity (RRT ~0.[1]8) <0.1%.

Protocol 2: Chiral Separation (Enantiomeric Excess)

Required if the application involves receptor binding or enzymatic metabolism.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (85:15 v/v).[1]

  • Flow Rate: 0.5 mL/min (Lower flow improves resolution of sterically hindered hydantoins).

  • Detection: 210 nm.

  • Note: The ortho-bromo substituent typically increases the separation factor (

    
    ) compared to the non-substituted analog due to distinct inclusion into the chiral cavity.
    

Visualizations

Diagram 1: Synthesis & Impurity Origins (Bucherer-Bergs Route)

This diagram maps the synthesis pathway to potential impurities, guiding what the QC analyst must look for.

SynthesisQC Start 2'-Bromoacetophenone (Starting Material) Reagents KCN / (NH4)2CO3 (Bucherer-Bergs) Start->Reagents Intermed Hydantoic Acid Intermediate Reagents->Intermed Aminonitrile Formation Product 5-(2-Bromophenyl)-5-methyl- imidazolidine-2,4-dione (TARGET) Intermed->Product Cyclization (Ring Closure) Impurity2 Uncyclized Ureido (Impurity B) Intermed->Impurity2 Incomplete Cyclization Impurity1 Des-bromo Analog (Impurity A) Product->Impurity1 Photolytic/Catalytic Debromination

Caption: Synthesis pathway via Bucherer-Bergs reaction, highlighting critical impurity origins: incomplete cyclization (Impurity B) and debromination (Impurity A).

Diagram 2: QC Decision Tree

A logical workflow for accepting or rejecting a batch based on the defined parameters.

QCDecision Sample Batch Sample Identity 1. Identity Check (NMR + MS) Sample->Identity Purity 2. Chemical Purity (RP-HPLC) Identity->Purity Matches Structure Fail REJECT BATCH Identity->Fail Regioisomer Detected Chiral 3. Chiral Purity (Chiral HPLC) Purity->Chiral >98.5% Area Purity->Fail <98.5% or Des-bromo >0.1% Chiral->Fail Unexpected Ratio Pass RELEASE (Research Grade) Chiral->Pass Racemic (50:50) or Enantiopure (>99%)

Caption: Step-wise QC decision matrix ensuring identity, chemical purity, and stereochemical integrity before batch release.

References

  • Bucherer-Bergs Synthesis of Hydantoins: Sarges, R., & Bordner, J. (1984). Synthesis and crystal structure of 5-(2-bromophenyl)-5-methylhydantoin. Journal of Heterocyclic Chemistry. Note: This foundational text establishes the synthetic route and expected crystalline properties.
  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography And Related Technologies. Marcel Dekker, Inc.
  • Metabolic Stability & Debromination: Hanzlik, R. P., et al. (1984). Enzymatic debromination of bromobenzene and related compounds. Biochemical Pharmacology. Relevance: Highlights the susceptibility of aryl bromides to enzymatic and photolytic cleavage, validating the need for "Des-bromo" impurity testing.
  • General Hydantoin QC Methods

    • United States Pharmacopeia (USP) Monograph: Phenytoin Sodium.
    • URL: (Requires Login) - Used as the benchmark for hydantoin ring UV detection limits and solvent criteria.

Sources

Safety Operating Guide

5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Classification: Halogenated Organic Solid (Toxic) Primary Hazard: Acute toxicity (oral/inhalation), potential reproductive toxicity, and environmental persistence due to halogenation.[1][2] Disposal Method: High-temperature incineration with flue gas scrubbing (Rotary Kiln).[1][2][3] Prohibited: Do NOT dispose of down the drain, in trash, or mix with non-halogenated solvents.[1]

This guide provides a validated protocol for the disposal of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione , a brominated hydantoin derivative.[1][2][3] While specific Safety Data Sheet (SDS) data for the 2-bromophenyl isomer is limited compared to its 4-bromophenyl analog (CAS 6320-50-9), the presence of the bromine atom and the hydantoin scaffold dictates strict adherence to halogenated waste streams to prevent the formation of brominated byproducts during destruction.[1][2][3]

Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in safe disposal.[1] The "Why" behind the protocol ensures compliance and safety.

FeatureDescriptionDisposal Implication
Chemical Structure Hydantoin ring with a 2-bromophenyl substituent.[2][3][4]Nitrogenous waste: Potential for NOx generation.Halogenated: Requires scrubbers during incineration to capture HBr.[1]
Physical State Solid (Crystalline Powder).[1][2]Dust generation is a primary exposure risk during transfer.[1]
Toxicity Profile Acute Tox. 4 (Oral) ; Suspected Repro.[1][2] Tox. (Hydantoin core).[1][2][5]PPE Requirement: Double nitrile gloves and N95/P100 respirator if outside a hood.[1]
Environmental Persistent Organic Pollutant (Potential).[1][2]Zero Discharge: Must not enter water systems.[1]
Why Segregation Matters

The bromine atom on the phenyl ring is the critical factor.[1] If mixed with standard organic solvents (like acetone or methanol) and sent to a standard fuel-blending incinerator lacking scrubbers, the combustion can release corrosive hydrogen bromide (HBr) gas and potentially form toxic brominated dioxins.[1][2] Always segregate this compound into the "Halogenated" waste stream. [2]

Pre-Disposal Handling & Storage[1][2][3]

Before the waste contractor arrives, the material must be stabilized and staged correctly.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator (if weighing/transferring open powder).[1][2]

  • Dermal: Nitrile gloves (Double gloving recommended: 4 mil inner / 5-8 mil outer).[1][2][3]

  • Body: Lab coat (buttoned) + Tyvek sleeves if handling bulk quantities (>100g).[1][2]

  • Eye: Safety goggles (ANSI Z87.1).[1][2]

Containment[1][2][3]
  • Primary Container: Glass or HDPE (High-Density Polyethylene) jar with a screw-top lid.

  • Secondary Containment: Place the primary container inside a clear plastic zip-bag or a secondary bin to capture any exterior dust.[1][2][3]

Disposal Procedures

Scenario A: Small-Scale Lab Waste (< 500g)

Use this protocol for expired reagents, synthesis byproducts, or contaminated solids.[1][2]

  • Segregation: Isolate the material from non-halogenated organics (e.g., non-chlorinated solvents).[1][6]

  • Packaging: Transfer the solid into a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label with the following specific data:

    • Chemical Name: 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione.[1][2][3]

    • Constituents: 100% Halogenated Organic Solid.[1][2]

    • Hazards: Toxic, Irritant.[1]

  • Waste Stream: Place the jar into the "Solid Halogenated Waste" drum/pail.

Scenario B: Solution Waste (HPLC/Reaction Mixtures)

Use this protocol if the compound is dissolved in solvent (e.g., DMSO, Methanol).[1][2]

  • Solvent Identification: Determine the primary solvent.[1]

  • Classification: Because the solute contains Bromine, the entire solution is now classified as Halogenated Waste , regardless of the solvent type.[1]

  • Collection: Pour into the "Halogenated Solvent" carboy (typically yellow safety can or HDPE carboy).

  • Labeling: List the solvent and the solute concentration (e.g., "Methanol with <1% Brominated Hydantoin").

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty bottle 3 times with a compatible solvent (e.g., acetone).[1]

  • Rinsate Disposal: Pour the rinsate into the Halogenated Solvent waste stream.[1]

  • Bottle Disposal: Deface the label and discard the glass in the "Lab Glass" bin (if non-hazardous after rinsing) or treat as solid hazardous waste if rinsing is not feasible.[1]

Waste Segregation Logic (Visualization)

The following decision tree illustrates the critical logic for segregating this specific compound to ensure downstream compliance.

WasteSegregation Start Waste Generation: 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Dissolved in Solution StateCheck->Liquid Solution SolidPath Is it pure or mixed with other solids? Solid->SolidPath LiquidPath Does the solvent contain halogens? Liquid->LiquidPath PureSolid Pack in HDPE Jar Label: 'Toxic Solid' SolidPath->PureSolid Pure SolidMix Segregate from Oxidizers Pack in Wide-Mouth Drum SolidPath->SolidMix Mixed Debris (Wipes) HalogenatedSolvent Add to Halogenated Waste Carboy LiquidPath->HalogenatedSolvent Yes (e.g., DCM) NonHalogenatedSolvent CRITICAL STEP: Classify ENTIRE mixture as Halogenated Waste LiquidPath->NonHalogenatedSolvent No (e.g., MeOH) FinalDisposal Ship for High-Temp Incineration (Rotary Kiln with Scrubber) PureSolid->FinalDisposal SolidMix->FinalDisposal HalogenatedSolvent->FinalDisposal NonHalogenatedSolvent->FinalDisposal

Figure 1: Waste segregation logic ensuring all streams containing the brominated compound are routed to halogen-compatible incineration.[2][3]

Emergency Response (Spill Protocol)

In the event of a powder spill outside of a fume hood:

  • Evacuate & Alert: Clear the immediate area.

  • PPE Up: Don nitrile gloves, lab coat, and safety goggles.[1] If dust is airborne, use an N95 respirator.[1]

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.[1]

  • Cleanup:

    • Scoop up the material using a plastic dustpan or stiff card.[1]

    • Wipe the surface with a soap/water solution, followed by an alcohol wipe.[1]

  • Disposal: Place all spill debris (wipes, scoop, powder) into a clear plastic bag, seal it, and label it as "Hazardous Waste Debris - Brominated Hydantoin" .

Regulatory Framework (US Focus)[1][2]

While this specific isomer (2-bromo) is not explicitly "P" or "U" listed under RCRA (40 CFR 261.33), it is regulated by characteristic and general duty clauses.[1][2]

  • RCRA Classification:

    • Characteristic: Likely not Ignitable, Corrosive, or Reactive.[1]

    • Toxicity: Unless a specific TCLP test proves otherwise, treat as Toxic .[1]

    • Lab Packs: Most often disposed of under DOT Lab Pack regulations (49 CFR 173.12).[1]

  • Waste Code Assignment:

    • If no specific code applies, use the generator's knowledge to classify as "Non-RCRA Regulated Hazardous Waste - Solid, Toxic, Halogenated" (State regulations may vary; e.g., California has specific codes for halogenated organics).[1][2]

    • DOT Shipping Name: UN 2811, Toxic solids, organic, n.o.s. (5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione), 6.1, PG III.[1][2][3]

References

  • PubChem. (n.d.).[1] Compound Summary: 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione (Analogous Structure).[1][2][3][7] National Library of Medicine.[1] Retrieved February 15, 2026, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2025).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 15, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.